Fmoc-Gly-OH-13C2,15N
Description
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Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KBBTWOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583953 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-13-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical-Scientific Guide: Determining the Molecular Weight of Isotopically Labeled Fmoc-Gly-OH-13C2,15N
For Immediate Release
This document provides a detailed methodology for calculating the molecular weight of Fmoc-Gly-OH isotopically labeled with two Carbon-13 atoms and one Nitrogen-15 atom. This guide is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where precise molecular weight determination is critical.
Introduction
Fmoc-Gly-OH, or N-(9-Fluorenylmethoxycarbonyl)glycine, is a fundamental building block in solid-phase peptide synthesis. The use of stable isotope-labeled amino acids, such as Fmoc-Gly-OH-13C2,15N, is crucial for a variety of applications, including quantitative proteomics, metabolic studies, and as internal standards in mass spectrometry. Accurate molecular weight calculation is the first step in the successful application of these labeled compounds.
Foundational Data: Unlabeled Fmoc-Gly-OH
The initial step is to establish the baseline molecular properties of the unlabeled Fmoc-Gly-OH.
This average molecular weight is based on the natural abundance of the constituent isotopes. For high-precision applications like mass spectrometry, the monoisotopic mass is used.
Calculation Methodology for this compound
The designation "-13C2,15N" indicates that two carbon atoms and one nitrogen atom in the molecule have been substituted with their heavier stable isotopes, Carbon-13 and Nitrogen-15, respectively. The calculation involves adjusting the molecular weight of the standard molecule to account for this isotopic substitution.
The precise molecular weight is determined by summing the exact masses of the most abundant isotopes of each element in the molecule (monoisotopic mass) and then substituting the masses of the relevant isotopes.
Step 1: Determine the Monoisotopic Mass of Unlabeled Fmoc-Gly-OH
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element: ¹²C, ¹H, ¹⁶O, and ¹⁴N.
Step 2: Account for Isotopic Substitution
To find the molecular weight of the labeled compound, we subtract the masses of two ¹²C atoms and one ¹⁴N atom and add the masses of two ¹³C atoms and one ¹⁵N atom.
The formula for the molecular weight of the labeled compound is:
MW(labeled) = MW(unlabeled) - (2 * Mass(¹²C)) - Mass(¹⁴N) + (2 * Mass(¹³C)) + Mass(¹⁵N)
Isotopic Mass Data
For this calculation, the precise atomic masses (in daltons, Da) of the relevant isotopes are required:
| Isotope | Exact Atomic Mass (Da) |
| Carbon-12 (¹²C) | 12.000000 (by definition) |
| Carbon-13 (¹³C) | 13.003355 |
| Nitrogen-14 (¹⁴N) | 14.003074 |
| Nitrogen-15 (¹⁵N) | 15.000109 |
Final Molecular Weight Calculation
The standard monoisotopic molecular weight of Fmoc-Gly-OH (C₁₇H₁₅NO₄) is 297.100108 Da.
The mass difference due to isotopic labeling is calculated as follows:
ΔMass = (2 * 13.003355 Da + 15.000109 Da) - (2 * 12.000000 Da + 14.003074 Da) ΔMass = (26.00671 Da + 15.000109 Da) - (24.000000 Da + 14.003074 Da) ΔMass = 41.006819 Da - 38.003074 Da ΔMass = 3.003745 Da
The molecular weight of this compound is:
MW(labeled) = 297.100108 Da + 3.003745 Da = 300.103853 Da
Data Summary
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.31 | 297.100108 |
| This compound | ¹²C₁₅¹³C₂H₁₅¹⁵N¹⁴N₀O₄ | Not Applicable | 300.103853 |
Experimental Workflow Visualization
The logical process for calculating the molecular weight can be visualized as follows:
References
A Technical Guide to Fmoc-Gly-OH-¹³C₂,¹⁵N: Isotopic Enrichment, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Gly-OH-¹³C₂,¹⁵N, a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug discovery, and structural biology. This document details its isotopic enrichment levels, provides meticulous experimental protocols for its synthesis and analysis, and illustrates its application in modern biochemical and pharmaceutical research.
Isotopic Enrichment and Physicochemical Properties
Fmoc-Gly-OH-¹³C₂,¹⁵N is a derivative of glycine, the simplest proteinogenic amino acid, where both carbon atoms and the nitrogen atom are replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS).
The high isotopic enrichment of this compound is critical for its utility in sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The precise isotopic purity allows for the accurate tracking and quantification of molecules in complex biological systems.
Table 1: Quantitative Data for Fmoc-Gly-OH-¹³C₂,¹⁵N
| Parameter | Value | Reference |
| Isotopic Enrichment | ||
| ¹³C Atom % | 99% | [1] |
| ¹⁵N Atom % | 98-99% | [1] |
| Chemical Formula | C₁₇H₁₅NO₄ (with ¹³C₂ and ¹⁵N) | |
| Molecular Weight | 300.28 g/mol | [1] |
| CAS Number | 285978-13-4 | [1] |
| Physical Properties | ||
| Melting Point | 174-175 °C | |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, desiccated, protected from light | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Fmoc-Gly-OH-¹³C₂,¹⁵N.
Synthesis of Fmoc-Gly-OH-¹³C₂,¹⁵N
The synthesis involves the protection of the amino group of isotopically labeled glycine ([¹³C₂,¹⁵N]-Glycine) with an Fmoc group. Two common methods are presented below.
Method 1: Using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
This is a classical and widely used method for the Fmoc protection of amino acids.
Materials:
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[¹³C₂,¹⁵N]-Glycine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Dioxane
-
10% (w/v) Sodium carbonate solution
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolution: Dissolve [¹³C₂,¹⁵N]-Glycine (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Fmoc Protection: Cool the solution to 0–5°C in an ice bath. Add Fmoc-Cl (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Maintain the pH of the solution between 8 and 9.
-
Workup and Precipitation: After the reaction is complete, acidify the mixture to a pH of 2–3 with hydrochloric acid. This will cause the Fmoc-protected glycine to precipitate out of the solution.
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Isolation and Washing: Filter the precipitate and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield Fmoc-Gly-OH-¹³C₂,¹⁵N.
Method 2: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
This method utilizes a milder reagent, Fmoc-OSu, which can lead to fewer side reactions.
Materials:
-
[¹³C₂,¹⁵N]-Glycine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
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Ethyl acetate
-
Brine solution
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve [¹³C₂,¹⁵N]-Glycine and Fmoc-OSu (1.05 equivalents) in dimethylformamide (DMF).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution to initiate the reaction.
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Reaction: Stir the mixture at room temperature (approximately 25°C) for 2–3 hours.
-
Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Analytical Characterization and Isotopic Enrichment Determination
To confirm the identity, purity, and isotopic enrichment of the synthesized Fmoc-Gly-OH-¹³C₂,¹⁵N, the following analytical techniques are employed.
2.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment.
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Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
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Instrumentation: Infuse the sample into an ESI-MS instrument.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for Fmoc-Gly-OH-¹³C₂,¹⁵N is at m/z 301.3.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS provides a more accurate mass measurement, confirming the elemental composition. The observed mass should be within a few ppm of the theoretical mass.
-
-
Isotopic Enrichment Calculation: A general method for determining isotopic enrichment by mass spectrometry involves comparing the measured isotopic distribution of the labeled compound with the theoretical distribution calculated for different enrichment levels. The procedure involves:
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Analyzing the natural abundance (unlabeled) analogue to determine the purity of the mass cluster.
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Calculating the theoretical isotope composition for the labeled compound at various enrichment levels.
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Comparing the experimentally measured isotope distribution with the calculated distributions using linear regression to find the best fit and thus the isotopic enrichment.
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2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of the isotopic labels.
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¹³C NMR:
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Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of signals corresponding to the glycine carbons will confirm their isotopic enrichment.
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-
¹⁵N NMR:
-
Sample Preparation: Prepare a concentrated sample solution in a suitable deuterated solvent.
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Data Acquisition: Acquire a ¹⁵N NMR spectrum. A single resonance corresponding to the glycine amide nitrogen will be observed, confirming its isotopic enrichment.
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Applications in Research and Drug Development
Fmoc-Gly-OH-¹³C₂,¹⁵N is a versatile tool with broad applications in biochemical and pharmaceutical research. Its primary use is as a building block in the synthesis of isotopically labeled peptides.
Structural Biology and Protein Dynamics
Isotopically labeled peptides and proteins are instrumental in structural biology studies using NMR spectroscopy. The incorporation of ¹³C and ¹⁵N labels allows for the use of powerful multi-dimensional NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, which are essential for:
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Protein Structure Determination: Assigning the backbone and side-chain resonances of proteins.
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Protein Folding Studies: Monitoring conformational changes during the folding process.
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Protein Dynamics: Investigating the flexibility and motion of different regions of a protein.
Drug Discovery: Protein-Ligand Interaction Studies
A crucial step in drug development is understanding how a potential drug molecule interacts with its protein target. NMR is a powerful technique for studying these interactions. By incorporating labeled amino acids like Fmoc-Gly-OH-¹³C₂,¹⁵N into the target protein, researchers can:
-
Identify Binding Sites: Monitor changes in the chemical shifts of specific amino acid residues upon the addition of a ligand. Residues at the binding interface will experience significant chemical shift perturbations.
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Determine Binding Affinities: Quantify the strength of the interaction by titrating the ligand and observing the changes in the NMR spectrum.
Quantitative Proteomics
In mass spectrometry-based proteomics, stable isotope labeling is the gold standard for accurate protein quantification. While SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a common in vivo labeling strategy, the use of synthetically produced isotopically labeled peptides as internal standards is essential for targeted quantitative studies. Fmoc-Gly-OH-¹³C₂,¹⁵N can be used to synthesize these heavy peptides, which are then spiked into a sample to allow for precise quantification of the corresponding endogenous peptide.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving Fmoc-Gly-OH-¹³C₂,¹⁵N.
Caption: Synthesis workflow for Fmoc-Gly-OH-¹³C₂,¹⁵N.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Caption: Protein-ligand interaction analysis using NMR.
References
The Versatility of Isotopically Labeled Glycine: A Technical Guide to its Applications in Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into glycine has revolutionized our ability to trace, quantify, and understand complex biological processes. This non-radioactive, safe, and powerful methodology provides an unparalleled window into cellular metabolism, protein dynamics, and physiological functions. This technical guide delves into the core applications of ¹³C and ¹⁵N labeled glycine, offering detailed experimental insights, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.
Tracing Metabolic Fates: Unraveling Glycine's Central Role in Metabolism
Glycine, the simplest amino acid, is a central hub in cellular metabolism, participating in a myriad of biosynthetic and catabolic pathways.[1][2][3] The use of ¹³C and ¹⁵N labeled glycine allows for precise tracking of its metabolic fate, providing critical insights into cellular physiology and disease states.[4]
Metabolic Flux Analysis (MFA)
Stable isotope tracing with dual-labeled ([¹³C₂, ¹⁵N]) glycine is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions.[4] By introducing labeled glycine into a biological system, researchers can track the incorporation of its heavy isotopes into downstream metabolites, thereby elucidating the activity of various metabolic pathways. This approach is instrumental in understanding how metabolic networks are regulated and how they respond to physiological or pathological changes.
Glycine Cleavage System (GCS)
The glycine cleavage system (GCS) is a mitochondrial enzyme complex that plays a crucial role in glycine catabolism. Labeled glycine is used to study the activity of the GCS, which is implicated in various diseases, including non-ketotic hyperglycinemia. By tracing the labeled carbon and nitrogen atoms, researchers can elucidate the dynamics of this vital metabolic pathway.
A key pathway involving glycine is its synthesis from serine and its subsequent catabolism. This intricate process is central to one-carbon metabolism.
Illuminating Protein Dynamics: From Synthesis to Quantification
The incorporation of ¹⁵N-labeled glycine into newly synthesized proteins provides a powerful tool to measure protein synthesis rates and to quantify changes in the proteome.
Measuring Protein Synthesis Rates in vivo
The constant infusion of ¹⁵N-glycine in animal models allows for the determination of fractional and whole-body protein synthesis rates. This technique is invaluable in nutritional studies and in understanding the physiological responses to various stimuli and disease states.
Table 1: Quantitative Data from in vivo Protein Synthesis Studies using ¹⁵N-Glycine
| Parameter | Organism/Model | Infusion Rate of [¹⁵N]glycine | Duration of Infusion | Measured Outcome | Reference |
| Fractional Rate of Liver Protein Synthesis | Rats (170-220g) | 2-8 mg/h | 2-24 h | Estimated from ¹⁵N incorporation into liver protein | |
| Whole-Body Protein Synthesis Rate | Rats (170-220g) | 2-8 mg/h | 18-22 h | Estimated from urinary ¹⁵N enrichment at plateau |
Experimental Protocol: Measurement of Protein Synthesis Rates with [¹⁵N]glycine in Rats
-
Animal Preparation: Acclimatize 170-220g rats to the experimental conditions.
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Infusion Setup: Surgically implant a catheter for continuous infusion of [¹⁵N]glycine (95+% enrichment).
-
Constant Infusion: Infuse a sterile solution of [¹⁵N]glycine at a constant rate of 2-8 mg/h for a period of 2-24 hours.
-
Sample Collection:
-
For fractional liver protein synthesis: Euthanize animals at varying time intervals and immediately excise the liver.
-
For whole-body protein synthesis: Collect urine samples over the infusion period to measure ¹⁵N enrichment at plateau.
-
-
Sample Processing and Analysis:
-
Isolate liver proteins and determine the amount of ¹⁵N incorporated using mass spectrometry.
-
Measure the ¹⁵N enrichment of the liver tissue free amino nitrogen pool.
-
Analyze the ¹⁵N enrichment in urinary urea.
-
-
Calculation:
-
Calculate the fractional rate of liver protein synthesis based on the rate of ¹⁵N incorporation into liver protein relative to the enrichment of the precursor pool.
-
Estimate whole-body protein synthesis rate using the end-product method based on urinary ¹⁵N enrichment.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as glycine. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine are common, but glycine can also be used in specific contexts).
Experimental Protocol: SILAC using Labeled Amino Acids
-
Cell Culture Preparation:
-
Prepare two types of SILAC media: "light" medium with unlabeled essential amino acids and "heavy" medium where one or more amino acids (e.g., lysine, arginine, or in specific cases, glycine) are replaced with their stable isotope-labeled counterparts. Both media should contain dialyzed fetal bovine serum to avoid unlabeled amino acids from the serum.
-
-
Cell Adaptation:
-
Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acids into the proteome of the "heavy" cell population.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, stimulus) to one cell population while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse the cells to extract proteins.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration in both lysates.
-
Mix equal amounts of protein from the "light" and "heavy" samples.
-
-
Protein Digestion:
-
Digest the combined protein mixture into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Clinical Diagnostics and Physiological Monitoring: The Power of Breath Tests
¹³C-labeled glycine serves as a non-invasive probe for various physiological and metabolic processes through the use of breath tests. These tests rely on the principle that the labeled carbon atom in glycine, upon metabolic breakdown, is released as ¹³CO₂ and can be measured in the exhaled breath.
Gastric Emptying Breath Test
The ¹³C-glycine breath test is a validated and reliable method for measuring the rate of gastric emptying of liquids. This non-invasive technique offers a significant advantage over traditional methods by avoiding radiation exposure.
Table 2: Correlation of ¹³C-Glycine Breath Test with Scintigraphy for Liquid Gastric Emptying
| Breath Test Parameter | Correlation with Scintigraphic Half-Emptying Time (r-value) |
| Gastric Emptying Coefficient | 0.74 |
| Half-Emptying Time | 0.91 |
| Peak Excretion Time | 0.91 |
Experimental Protocol: ¹³C-Glycine Breath Test for Gastric Emptying
-
Test Meal Preparation: Prepare a liquid test meal and label it with a known amount of ¹³C-glycine (e.g., 100 mg).
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before ingestion of the test meal.
-
Test Meal Ingestion: The subject consumes the entire test meal.
-
Serial Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
¹³CO₂ Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using isotope ratio mass spectrometry or non-dispersive isotope-selective infrared spectroscopy.
-
Data Analysis: Calculate parameters such as the gastric emptying coefficient, half-emptying time, and peak excretion time from the ¹³CO₂ excretion curve.
Diagnosis of Glycine Encephalopathy
The ¹³C-glycine breath test provides a rapid and non-invasive method for diagnosing glycine encephalopathy, a rare genetic disorder caused by a deficiency in the glycine cleavage system. Patients with this condition exhibit significantly lower excretion of ¹³CO₂ following the administration of [1-¹³C]glycine compared to healthy individuals.
Drug Development and Mechanistic Studies
The application of ¹³C and ¹⁵N labeled glycine extends into the realm of drug development and the elucidation of drug mechanisms of action. By tracing the metabolic perturbations induced by a drug candidate, researchers can gain valuable insights into its efficacy and potential off-target effects. For instance, labeled glycine can be used to assess the impact of a drug on one-carbon metabolism or protein synthesis pathways, which are often dysregulated in diseases like cancer.
Conclusion
The applications of ¹³C and ¹⁵N labeled glycine in research are vast and continue to expand. From fundamental metabolic studies to clinical diagnostics and drug development, these stable isotope tracers provide an indispensable toolkit for the modern researcher. The ability to non-invasively and quantitatively probe complex biological systems at the molecular level ensures that labeled glycine will remain a critical component of scientific discovery for years to come. This guide provides a foundational understanding of the core applications and methodologies, empowering researchers to leverage the full potential of this versatile tool in their own investigations.
References
- 1. Combined carbon-13-glycine/carbon-14-octanoic acid breath test to monitor gastric emptying rates of liquids and solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid diagnosis of glycine encephalopathy by 13C-glycine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Gly-OH-13C2,15N for NMR-based Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-Gly-OH-13C2,15N, a stable isotope-labeled amino acid critical for advancing our understanding of protein structure, function, and dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into its properties, synthesis, and detailed applications in protein science and drug discovery.
Introduction to this compound
This compound is a derivative of the simplest amino acid, glycine, where the two carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (¹⁵N).[1] The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).[1] This isotopic labeling does not alter the chemical properties of glycine but provides a powerful tool for NMR spectroscopy, enhancing sensitivity and enabling the resolution of complex protein spectra.[1]
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for its effective use. The following tables summarize its key properties and NMR spectral data.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N | [1] |
| CAS Number | 285978-13-4 | [1] |
| Molecular Formula | (H¹⁵N-Fmoc)¹³CH₂¹³CO₂H | |
| Molecular Weight | 300.28 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |
| Appearance | White to off-white powder | |
| Melting Point | 174-175 °C | |
| Storage Temperature | 2-8°C, desiccated, protected from light |
Table 2: NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | J-coupling Constants (Hz) | Solvent | Reference(s) |
| ¹H | ~3.7 (CH₂) | ¹J(¹³C,¹H) ≈ 140 | DMSO-d₆ | |
| ~7.3-7.9 (Fmoc) | ||||
| ¹³C | ~43 (α-carbon) | ¹J(¹⁵N,¹³Cα) ≈ 7-15 | DMSO-d₆ | |
| ~171 (carbonyl) | ²J(¹⁵N,¹³C') ≈ 7 | |||
| ¹⁵N | ~100-120 | ¹J(¹⁵N,¹H) ≈ 90-95 | DMSO-d₆ |
Note: Chemical shifts and coupling constants can vary depending on the solvent and local chemical environment.
Experimental Protocols
Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Workflow for Fmoc-SPPS
Materials:
-
This compound
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc by-product.
-
Coupling:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Protein Expression and Purification: If incorporating the labeled glycine into a recombinantly expressed protein, use an appropriate expression system (e.g., E. coli) and grow in a minimal medium supplemented with the ¹³C,¹⁵N-labeled glycine. Purify the protein to >95% homogeneity.
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.5). The buffer should be free of any components that may interfere with NMR measurements.
-
Sample Concentration: Concentrate the protein sample to a typical concentration range of 0.1-1.0 mM.
-
Addition of D₂O and Internal Standard: Add 5-10% (v/v) deuterium oxide (D₂O) for the field frequency lock. Add a chemical shift reference standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate).
Data Acquisition: A suite of heteronuclear NMR experiments is employed to take advantage of the ¹³C and ¹⁵N labels.
NMR Experimental Workflow
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for most protein NMR studies, providing a "fingerprint" of the protein, with one peak for each backbone and sidechain amide proton. The position of the labeled glycine's amide peak can be readily identified.
-
3D Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These experiments correlate the amide proton and nitrogen chemical shifts with the chemical shifts of the alpha and beta carbons of the same and preceding residues. These are crucial for sequential backbone resonance assignment.
-
3D ¹⁵N-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints for 3D structure calculation.
-
Relaxation Experiments (T₁, T₂, and {¹H}-¹⁵N Heteronuclear NOE): These experiments measure the relaxation rates of the backbone amides, providing information on the dynamics of the protein backbone on different timescales.
Applications in Protein Studies and Drug Development
Probing Protein Structure and Dynamics
The unique flexibility of glycine allows it to populate regions of the Ramachandran plot that are inaccessible to other amino acids. This often places glycine residues in functionally important regions of proteins, such as tight turns in loops or at the interface of protein domains. By specifically labeling glycine residues with ¹³C and ¹⁵N, researchers can:
-
Unambiguously assign glycine resonances: In crowded NMR spectra, the unique chemical shifts of the labeled glycine provide clear anchor points for resonance assignment.
-
Characterize local conformation and dynamics: The chemical shifts and relaxation parameters of the labeled glycine provide detailed information about the local secondary structure and flexibility of that region of the protein.
-
Study protein folding and misfolding: By monitoring the NMR signals of labeled glycines, the folding pathway and the formation of misfolded or aggregated states can be investigated. This is particularly relevant for studies of amyloidogenic proteins implicated in diseases like Alzheimer's.
-
Investigate protein-ligand interactions: Changes in the chemical shifts and dynamics of a labeled glycine upon ligand binding can pinpoint its involvement in the binding site or in allosteric conformational changes.
Case Study: The Glycine-Rich Loop in Protein Kinases
Protein kinases are a major class of drug targets. They contain a highly conserved glycine-rich loop (G-loop) in their N-terminal lobe, which plays a crucial role in binding and positioning ATP for catalysis. The flexibility of this loop, conferred by its glycine residues, is essential for the kinase's catalytic cycle.
Role of the Glycine-Rich Loop in Protein Kinase Function
By incorporating this compound into the G-loop of a protein kinase, researchers can use NMR to:
-
Characterize the conformational ensemble of the G-loop in the apo, ATP-bound, and inhibitor-bound states.
-
Understand how allosteric inhibitors modulate the dynamics of the G-loop to prevent ATP binding.
-
Study the mechanism of drug resistance mutations that occur in or near the G-loop.
Application in Fragment-Based Drug Discovery (FBDD)
NMR is a powerful tool in FBDD for identifying and characterizing the binding of low-molecular-weight fragments to a protein target. By using a ¹⁵N-labeled protein, changes in the ¹H-¹⁵N HSQC spectrum upon addition of a fragment library can identify "hits".
In a case study involving the development of the FDA-approved drug Venetoclax (ABT-199), a BCL-2 inhibitor, NMR played a crucial role. While the initial fragment screens may have used uniformly labeled protein, subsequent optimization and understanding the mechanism of action often benefit from site-specific labeling. For example, if a key glycine residue is identified in the binding pocket or at an allosteric site, incorporating ¹³C,¹⁵N-labeled glycine can provide more detailed structural and dynamic information about the protein-ligand interaction, guiding the medicinal chemistry efforts to link and grow fragments into potent drug candidates.
Conclusion
This compound is an indispensable tool for modern NMR-based protein studies. Its ability to provide site-specific structural and dynamic information makes it invaluable for elucidating complex biological mechanisms and for advancing structure-based drug discovery. The detailed protocols and applications presented in this guide aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful isotopically labeled amino acid in their research endeavors.
References
The Role of Isotopic Labeling in Quantitative Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows of isotopic labeling techniques in quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate quantitative proteomics strategy for their research needs.
Introduction to Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] This field is critical for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. Mass spectrometry (MS)-based proteomics has become the cornerstone of this discipline, offering high-throughput and sensitive protein identification and quantification.[1]
Broadly, quantitative proteomics strategies can be categorized into two main approaches: label-based and label-free quantification.[1] Isotopic labeling methods, a subset of label-based techniques, introduce stable isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[2] This allows for the direct comparison of protein abundance between different samples within the same MS analysis, thereby enhancing accuracy and reproducibility.[2]
Core Isotopic Labeling Strategies
Several isotopic labeling techniques have been developed, each with distinct advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tagging (iTRAQ and TMT), and enzymatic labeling with heavy water (¹⁸O labeling).
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C or ¹⁵N-labeled lysine and arginine). Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed in a single MS run. The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs.
Isobaric Labeling: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling methods that tag peptides in vitro. These reagents consist of a reporter group, a balancer group, and a peptide-reactive group. While the overall mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, which are then used for quantification. This allows for the multiplexing of several samples (up to 8 for iTRAQ and 16 or more for TMT) in a single experiment.
¹⁸O Labeling
This enzymatic labeling method utilizes proteases like trypsin to incorporate two ¹⁸O atoms from heavy water (H₂¹⁸O) onto the C-terminus of each peptide during protein digestion. This results in a 4 Dalton mass shift compared to peptides digested in normal water (H₂¹⁶O). The samples are then mixed and analyzed by MS, with quantification based on the relative signal intensities of the ¹⁸O-labeled and unlabeled peptide pairs.
Comparison of Quantitative Proteomics Strategies
The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. The following tables summarize the key quantitative characteristics and a qualitative comparison of the major labeling and label-free methods.
Quantitative Data Comparison
| Feature | Label-Free (Spectral Counting) | Label-Free (Intensity-Based) | SILAC | iTRAQ | TMT |
| Proteome Coverage (Identified Proteins) | Highest | High | High | Lower | Lower |
| Quantification Accuracy | Lower | Moderate | High | High | High |
| Precision (CV) | Higher variability | Moderate variability | Low variability | Low variability | Low variability |
| Reproducibility | Lower | Moderate | High | High | High |
| Dynamic Range | Limited | Wider than spectral counting | Wide | Prone to ratio compression | Prone to ratio compression |
| Multiplexing Capability | Not applicable | Not applicable | Up to 3-plex (typically) | 4-plex, 8-plex | 6-plex, 10-plex, 16-plex+ |
Data synthesized from multiple sources, with a primary reference to a systematic comparison on an LTQ Orbitrap Velos.
Qualitative Comparison of Isotopic Labeling and Label-Free Methods
| Feature | SILAC | iTRAQ / TMT | ¹⁸O Labeling | Label-Free |
| Principle | Metabolic Labeling | Chemical Labeling | Enzymatic Labeling | No Labeling |
| Sample Type | Living cells | Any protein/peptide sample | Any protein/peptide sample | Any protein/peptide sample |
| Workflow Complexity | High (requires cell culture) | Moderate | Moderate | Low |
| Cost | High (labeled media) | High (reagents) | Moderate | Low |
| Advantages | High accuracy, low variability | High multiplexing, applicable to all samples | Universal labeling, cost-effective | Simple, high proteome coverage |
| Disadvantages | Limited to cell culture, time-consuming | Ratio compression, potential for incomplete labeling | Incomplete labeling, back-exchange | Lower accuracy and reproducibility |
Experimental Protocols and Workflows
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible quantitative proteomics data.
General Quantitative Proteomics Workflow
The following diagram illustrates a generic workflow for a quantitative proteomics experiment, highlighting the key stages from sample preparation to data analysis.
Caption: A generalized workflow for quantitative proteomics experiments.
Detailed Experimental Protocol: SILAC
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium supplemented with stable isotope-labeled lysine and arginine.
-
Ensure at least five to six cell doublings to achieve complete incorporation of the heavy amino acids.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one or both cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells and extract the total protein.
-
-
Protein Digestion:
-
Reduce and alkylate the protein extract.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
Perform statistical analysis to identify significantly regulated proteins.
-
Caption: The experimental workflow for SILAC-based quantitative proteomics.
Detailed Experimental Protocol: iTRAQ/TMT
-
Protein Extraction and Digestion:
-
Extract proteins from each sample individually.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin for each sample.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric tag (e.g., TMTpro 16-plex).
-
-
Sample Pooling:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
-
Fractionation (Optional but Recommended):
-
Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will first perform a full scan (MS1) and then select precursor ions for fragmentation (MS2 or MS3).
-
-
Data Analysis:
-
Use software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the reporter ion intensities from the MS/MS or MS3 spectra.
-
Normalize the data and perform statistical analysis to determine relative protein abundance.
-
Caption: The experimental workflow for iTRAQ/TMT-based quantitative proteomics.
Signaling Pathway Analysis: A Key Application
A major application of quantitative proteomics is the elucidation of cellular signaling pathways. By comparing the proteomes of cells under different conditions (e.g., with and without a drug treatment), researchers can identify changes in the abundance and post-translational modifications of proteins within specific pathways.
The diagram below illustrates a simplified signaling pathway, highlighting how quantitative proteomics can be used to identify key regulatory nodes.
Caption: A simplified signaling cascade illustrating points of regulation.
Conclusion
Isotopic labeling techniques are powerful tools in quantitative proteomics, offering high accuracy and reproducibility for the relative quantification of proteins. While methods like SILAC are the gold standard for cell culture-based studies, isobaric tagging with iTRAQ and TMT provides high-throughput capabilities for a wide range of sample types. The choice of the optimal strategy depends on a careful consideration of the experimental goals, sample characteristics, and available resources. As mass spectrometry technology continues to advance, these methods will undoubtedly play an increasingly important role in biological research and drug development.
References
In-Depth Technical Guide: Fmoc-Gly-OH-¹³C₂,¹⁵N in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Gly-OH-¹³C₂,¹⁵N, a critical isotopically labeled building block in contemporary biochemical and pharmaceutical research. The document details experimental protocols for solubility and stability determination and illustrates the application of this compound in elucidating cellular signaling pathways.
Core Concepts: Solubility and Stability
Fmoc-Gly-OH-¹³C₂,¹⁵N, an N-terminally protected glycine with isotopic labels on both carbon atoms and the nitrogen atom, is a cornerstone for the synthesis of labeled peptides. These peptides are instrumental in quantitative proteomics, enabling precise tracking and quantification of proteins, and in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed study of protein structure and dynamics.[1][2]
Solubility Data
The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for the isotopically labeled Fmoc-Gly-OH-¹³C₂,¹⁵N is not extensively published, data for its non-labeled counterpart, Fmoc-Gly-OH, serves as a reliable proxy. The isotopic labeling is not expected to significantly alter the physicochemical property of solubility.
Qualitative solubility assessments indicate that Fmoc-Gly-OH and its labeled analogue are soluble in common organic solvents used in peptide synthesis.
Table 1: Qualitative Solubility of Fmoc-Gly-OH-¹³C₂,¹⁵N
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | A standard solvent for SPPS. |
| Dimethyl sulfoxide (DMSO) | Soluble | Often used for dissolving difficult sequences. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF with excellent solvating properties. |
| Dichloromethane (DCM) | Soluble | Generally used for dissolving organic molecules. |
| Aqueous Buffers (pH 7-9) | Soluble | Sonication may be required to aid dissolution.[1] |
Table 2: Quantitative Solubility of Unlabeled Fmoc-Gly-OH
| Solvent | Concentration | Method |
| Dimethyl sulfoxide (DMSO) | ≥29.7 mg/mL | Not specified |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed. |
For challenging cases, solubility can be enhanced through methods such as sonication or gentle warming of the solvent. However, care must be taken to avoid high temperatures that could lead to the degradation of the Fmoc-amino acid.
Stability Profile
The stability of Fmoc-Gly-OH-¹³C₂,¹⁵N is crucial for ensuring the integrity of the building block during storage and peptide synthesis.
Table 3: Stability and Storage Recommendations for Fmoc-Gly-OH-¹³C₂,¹⁵N
| Condition | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1][2] | To maintain long-term stability and prevent degradation. |
| Light Exposure | Protect from light | The fluorenyl group can be light-sensitive. |
| Moisture | Store in a desiccated environment | The Fmoc group is susceptible to hydrolysis. |
| In Solution (NMP) | Use freshly prepared solutions | Fmoc-amino acids can exhibit greater decomposition over extended periods in NMP compared to DMF. |
| In Solution (General) | Store at -20°C or -80°C for extended periods | To minimize degradation in solution. |
Experimental Protocols
Protocol for Determining Solubility of Fmoc-Amino Acids
This protocol outlines a general method for quantitatively determining the solubility of an Fmoc-protected amino acid in a specific solvent.
Materials:
-
Fmoc-Gly-OH-¹³C₂,¹⁵N
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
-
Solvents of interest (e.g., DMF, NMP, DCM)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of Fmoc-Gly-OH-¹³C₂,¹⁵N into a vial.
-
Add a known volume of the test solvent.
-
Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, carefully observe the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of Fmoc-Gly-OH-¹³C₂,¹⁵N of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of the saturated solution from the calibration curve.
-
Express the solubility in units such as mg/mL or Molarity.
-
Protocol for Assessing Stability of Fmoc-Amino Acids in Solution
This protocol provides a framework for evaluating the stability of Fmoc-Gly-OH-¹³C₂,¹⁵N in a given solvent over time.
Materials:
-
Fmoc-Gly-OH-¹³C₂,¹⁵N
-
HPLC-grade solvents
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Thermostatic incubator or water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Fmoc-Gly-OH-¹³C₂,¹⁵N of a known concentration in the solvent of interest.
-
Aliquot the solution into several vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Incubation:
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from storage.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Quantify the peak area of the intact Fmoc-Gly-OH-¹³C₂,¹⁵N at each time point.
-
Plot the percentage of the remaining intact compound against time to determine the degradation rate.
-
Visualization of Application in Research
For instance, a labeled peptide can be synthesized to mimic a substrate or a binding domain of a protein within a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and cancer.
References
A Technical Guide to Fmoc-Gly-OH-¹³C₂,¹⁵N: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications and methodologies surrounding the use of N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N (Fmoc-Gly-OH-¹³C₂,¹⁵N), a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug discovery, and structural biology. This document provides a comprehensive overview of its commercial suppliers, key properties, and detailed protocols for its application in peptide synthesis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Introduction to Fmoc-Gly-OH-¹³C₂,¹⁵N
Fmoc-Gly-OH-¹³C₂,¹⁵N is a derivative of the amino acid glycine, strategically labeled with heavy isotopes of carbon (¹³C) at both the alpha-carbon and the carbonyl carbon, and with a heavy isotope of nitrogen (¹⁵N) at the amino group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it ideal for solid-phase peptide synthesis (SPPS). This isotopic labeling does not alter the chemical properties of the glycine residue but provides a distinct mass and nuclear spin signature, enabling precise tracking and quantification in complex biological samples.[1] Its primary applications lie in quantitative proteomics, detailed structural analysis of peptides and proteins by NMR, and metabolic studies.[1]
Commercial Availability
A variety of chemical suppliers offer Fmoc-Gly-OH-¹³C₂,¹⁵N, ensuring its accessibility for the research community. Key suppliers include:
-
Sigma-Aldrich (Merck): A prominent supplier of research chemicals, offering Fmoc-Gly-OH-¹³C₂,¹⁵N with high isotopic purity.[2][3]
-
Cambridge Isotope Laboratories, Inc.: Specializes in stable isotope-labeled compounds and provides highly enriched Fmoc-Gly-OH-¹³C₂,¹⁵N for NMR and MS applications.[4]
-
MedchemExpress: A supplier of a wide range of research chemicals and biochemicals, including various isotopically labeled amino acids.
-
Benchchem: Offers a range of fine chemicals and building blocks for research and development, including Fmoc-Gly-OH-¹³C₂,¹⁵N.
-
Anaspec: Provides a comprehensive catalog of peptides, antibodies, and reagents for life science research, including heavy-isotope labeled amino acids.
-
ChemPep: A supplier of peptides, amino acid derivatives, and reagents for peptide synthesis.
-
EvitaChem: Offers a portfolio of chemical products for research and development.
-
Ambeed: A supplier of building blocks and intermediates for chemical synthesis.
Researchers should consult individual supplier specifications for details on pricing, availability, and packaging options.
Quantitative Data and Physical Properties
The key quantitative data for Fmoc-Gly-OH-¹³C₂,¹⁵N are summarized in the table below, compiled from various supplier technical data sheets.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅NO₄ (with ¹³C₂ and ¹⁵N isotopes) | --INVALID-LINK-- |
| Molecular Weight | 300.28 g/mol | --INVALID-LINK-- |
| CAS Number | 285978-13-4 | --INVALID-LINK-- |
| Isotopic Purity (¹³C) | Typically ≥99 atom % | --INVALID-LINK-- |
| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 174-175 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMF, dichloromethane, and acetonitrile. | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, desiccated, and protected from light. | --INVALID-LINK-- |
Experimental Protocols and Methodologies
The unique properties of Fmoc-Gly-OH-¹³C₂,¹⁵N make it a versatile tool in various experimental contexts. Below are detailed methodologies for its primary applications.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Gly-OH-¹³C₂,¹⁵N into a peptide sequence follows the standard principles of Fmoc-based SPPS. The workflow involves the iterative deprotection of the Fmoc group and coupling of the next amino acid.
Figure 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-Gly-OH-¹³C₂,¹⁵N.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) and perform the initial Fmoc deprotection of the attached amino acid or linker.
-
Activation of Fmoc-Gly-OH-¹³C₂,¹⁵N: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF). Add a base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the activation mixture.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours to ensure complete coupling. The progress of the reaction can be monitored using a Kaiser test.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the newly added glycine residue, preparing it for the next coupling cycle.
-
Cleavage and Purification: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Peptides containing ¹³C and ¹⁵N labeled glycine residues are powerful tools for structural and dynamic studies using NMR spectroscopy. The isotopic labels provide specific signals that can be used to resolve overlapping resonances and to probe the local environment of the glycine residue.
Figure 2: Workflow for NMR structural analysis of a peptide containing ¹³C,¹⁵N-labeled glycine.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D NMR experiment that correlates the amide proton with its directly bonded nitrogen. For a peptide containing ¹³C,¹⁵N-labeled glycine, a specific cross-peak will appear in the HSQC spectrum corresponding to the glycine amide group, aiding in resonance assignment.
-
Triple-Resonance Experiments (e.g., HNCACB, CBCA(CO)NH): These 3D NMR experiments are used to link sequential amino acid residues in a peptide chain, forming the basis for backbone resonance assignment. The ¹³C and ¹⁵N labels in the glycine residue provide crucial starting points or confirmation points in this assignment process.
-
Solid-State NMR (ssNMR): For studying peptides in a solid or aggregated state, such as amyloid fibrils, ssNMR is employed. Isotopic labeling is essential for these experiments to obtain structural information. The ¹³C chemical shifts of the glycine carbonyl and alpha-carbons are sensitive to the local secondary structure (e.g., α-helix vs. β-sheet).
Mass Spectrometry (MS) for Quantitative Proteomics
The primary application of Fmoc-Gly-OH-¹³C₂,¹⁵N in mass spectrometry is for quantitative proteomics, often using a strategy known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or by spiking known quantities of a labeled synthetic peptide into a sample as an internal standard for absolute quantification.
Figure 3: Workflow for quantitative proteomics using a ¹³C,¹⁵N-labeled peptide standard.
In a typical quantitative proteomics experiment, a protein of interest is digested into smaller peptides. A synthetic peptide, identical in sequence to one of the resulting tryptic peptides but containing the ¹³C,¹⁵N-labeled glycine, is added to the sample in a known amount. During LC-MS/MS analysis, the labeled and unlabeled peptides co-elute but are distinguishable by their mass difference. By comparing the peak intensities of the labeled (heavy) and unlabeled (light) peptides, the absolute quantity of the target protein in the original sample can be determined.
Application in Signaling Pathway Analysis
Logical Relationship in Kinase Activity Assay
Figure 4: Logical workflow for a kinase activity assay using a ¹³C,¹⁵N-labeled substrate peptide.
Conclusion
Fmoc-Gly-OH-¹³C₂,¹⁵N is an indispensable tool for modern biochemical and pharmaceutical research. Its commercial availability and well-established incorporation into synthetic peptides provide researchers with a robust method for a wide range of applications, from the detailed structural characterization of biomolecules to the precise quantification of proteins in complex biological systems. The methodologies outlined in this guide offer a foundation for the effective utilization of this powerful research reagent.
References
The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Stable Isotope Labeling
For researchers, scientists, and drug development professionals, the precise quantification of proteins and metabolites is paramount to unraveling complex biological processes and advancing therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold-standard methodology, offering unparalleled accuracy and robustness in relative and absolute quantification. This in-depth technical guide delineates the fundamental principles of utilizing stable isotopes in mass spectrometry, providing detailed experimental protocols for key techniques and presenting quantitative data in a clear, comparative format.
Core Principles of Stable Isotope Labeling in Mass Spectrometry
The fundamental principle of stable isotope labeling lies in the introduction of a "heavy" isotope of an element (e.g., ¹³C, ¹⁵N, ²H) into a specific molecule or entire proteome, creating a mass-shifted analog of the native "light" molecule (containing naturally abundant isotopes like ¹²C, ¹⁴N, ¹H). These chemically identical, yet physically distinguishable, molecules can then be analyzed by a mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection and quantification of the light and heavy isotopic forms.[1][2][3]
The key advantage of this approach is that the light and heavy samples can be combined early in the experimental workflow, minimizing sample handling variability and improving quantitative accuracy.[4][5] The ratio of the signal intensities between the heavy and light counterparts directly reflects their relative abundance in the original samples.
The general workflow for stable isotope labeling in mass spectrometry can be visualized as a series of sequential steps, from sample preparation to data analysis.
Key Methodologies and Experimental Protocols
Several distinct strategies for stable isotope labeling have been developed, each with its own advantages and specific applications. The primary methods can be broadly categorized into metabolic labeling, chemical labeling, and isotope dilution.
Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful in vivo labeling technique where cells are cultured in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine). Over several cell divisions, these heavy amino acids are fully incorporated into the cellular proteome. This method allows for the direct comparison of proteomes under different experimental conditions with high accuracy, as the samples are combined at the cellular level.
-
Media Preparation:
-
Prepare two types of cell culture media (e.g., DMEM or RPMI-1640) that are deficient in the amino acids to be used for labeling (typically L-arginine and L-lysine).
-
Supplement one batch of media with the "light" (natural abundance) L-arginine and L-lysine to create the light medium.
-
Supplement the second batch with the "heavy" isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆-¹⁵N₂-L-lysine) to create the heavy medium. The final concentration of amino acids should be consistent with standard media formulations.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the light medium and one in the heavy medium.
-
Allow the cells to undergo at least five to six cell divisions to ensure complete incorporation (>97%) of the heavy amino acids into the proteome.
-
Verify labeling efficiency by analyzing a small aliquot of protein extract from the heavy-labeled cells by mass spectrometry.
-
-
Experimental Treatment and Sample Collection:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the heavy-labeled cells) while the other serves as a control (light-labeled cells).
-
Harvest the cells from both populations and count them to ensure equal numbers are combined.
-
-
Sample Preparation for Mass Spectrometry:
-
Combine the light and heavy cell populations at a 1:1 ratio.
-
Lyse the combined cell pellet and extract the proteins.
-
Quantify the total protein concentration.
-
Reduce the disulfide bonds in the proteins (e.g., with 10 mM DTT at 56°C for 1 hour) and alkylate the free thiols (e.g., with 55 mM iodoacetamide at room temperature in the dark for 45 minutes).
-
Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize data analysis software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy to light peptide pairs.
-
Chemical Labeling: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are in vitro chemical labeling techniques that use isobaric tags to label the N-termini and lysine residues of peptides after protein extraction and digestion. These tags consist of a reporter group, a balance/normalization group, and a peptide-reactive group. While the total mass of the different tags is identical (isobaric), fragmentation during MS/MS analysis releases reporter ions of different masses, allowing for the relative quantification of peptides from multiple samples simultaneously.
-
Protein Extraction, Digestion, and Quantification:
-
Extract proteins from each sample (up to 8 for iTRAQ 8-plex or up to 18 for TMTpro 18-plex).
-
Accurately quantify the protein concentration in each sample.
-
Take an equal amount of protein from each sample (typically 20-100 µg).
-
Reduce and alkylate the proteins as described in the SILAC protocol.
-
Digest the proteins with trypsin.
-
Desalt the resulting peptides.
-
-
Peptide Labeling:
-
Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add the appropriate labeling reagent to each peptide sample. Ensure the pH of the reaction is between 7.5 and 8.5.
-
Incubate at room temperature for 1-2 hours to allow the labeling reaction to complete.
-
Quench the reaction, typically with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine all labeled peptide samples into a single tube.
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
A key requirement for isobaric tagging is the use of higher-energy collisional dissociation (HCD) or a similar fragmentation method that efficiently generates the low-mass reporter ions.
-
For instruments like the Orbitrap, a synchronous precursor selection (SPS) MS3 method is often employed to minimize ratio distortion from co-isolated interfering ions.
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer) to identify peptides from the MS/MS spectra and quantify the relative abundance of each peptide based on the intensities of the reporter ions.
-
Stable Isotope Dilution (SID) for Absolute Quantification
Stable isotope dilution is the gold standard for absolute quantification of molecules. This method involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The internal standard is chemically identical to the analyte of interest and thus behaves similarly during sample preparation and analysis, correcting for sample loss and ionization suppression. By measuring the ratio of the endogenous (light) analyte to the spiked-in (heavy) internal standard, the absolute concentration of the analyte in the original sample can be determined with high precision and accuracy.
-
Selection and Synthesis of Internal Standard:
-
Synthesize or procure a stable isotope-labeled version of the analyte of interest. The mass difference should be sufficient to avoid isotopic overlap (typically ≥ 3 Da).
-
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards by adding varying known concentrations of the light analyte to a constant, known concentration of the heavy internal standard.
-
Analyze these standards by LC-MS/MS, operating the mass spectrometer in a targeted mode such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Generate a calibration curve by plotting the ratio of the light analyte signal to the heavy internal standard signal against the concentration of the light analyte.
-
-
Sample Preparation and Analysis:
-
To a known volume or weight of the sample, add a precise amount of the heavy internal standard.
-
Perform any necessary extraction or purification steps.
-
Analyze the sample by LC-MS/MS using the same targeted method as for the calibration curve.
-
-
Quantification:
-
Determine the ratio of the light analyte signal to the heavy internal standard signal in the sample.
-
Interpolate this ratio on the calibration curve to determine the absolute concentration of the analyte in the sample.
-
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. Cells are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions of these metabolites (typically protein-bound amino acids) using mass spectrometry, it is possible to deduce the relative contributions of different pathways to the production of that metabolite and thereby calculate the intracellular fluxes.
-
Experimental Design and Tracer Selection:
-
Define the metabolic network model of the organism under study.
-
Select the appropriate ¹³C-labeled substrate(s) to maximize the information content for the fluxes of interest. A common choice for studying central carbon metabolism is a mixture of [1,2-¹³C₂]-glucose and [U-¹³C₆]-glucose.
-
-
Cell Culture and Labeling:
-
Culture the cells in a defined medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable over time.
-
Monitor cell growth and substrate consumption to ensure steady-state conditions.
-
-
Sample Collection and Quenching:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns during sample collection. This is often achieved by rapidly cooling the cells in a cold solvent like methanol.
-
Separate the cells from the medium.
-
-
Metabolite Extraction and Derivatization:
-
Extract the metabolites from the cells. For protein-bound amino acids, hydrolyze the cell biomass to release the amino acids.
-
Derivatize the metabolites (e.g., amino acids) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distributions.
-
-
Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the metabolic model and estimate the intracellular fluxes.
-
Quantitative Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Mass Spectrometry
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Data sourced from IUPAC recommendations.
Table 2: Mass Shifts for Commonly Used SILAC Amino Acids
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| Arginine | ¹³C₆ | 6.0201 |
| ¹³C₆, ¹⁵N₄ | 10.0083 | |
| Lysine | ²H₄ (D4) | 4.0251 |
| ¹³C₆ | 6.0201 | |
| ¹³C₆, ¹⁵N₂ | 8.0142 | |
| Leucine | ²H₃ (D3) | 3.0188 |
| ¹³C₆, ¹⁵N₁ | 7.0236 |
Mass shifts are calculated based on the difference between the monoisotopic masses of the labeled and unlabeled amino acids.
Table 3: Reporter Ion Masses for iTRAQ and TMT Reagents
| Reagent | Plex | Reporter Ion m/z |
| iTRAQ | 4-plex | 114.1, 115.1, 116.1, 117.1 |
| 8-plex | 113.1, 114.1, 115.1, 116.1, 117.1, 118.1, 119.1, 121.1 | |
| TMT | 6-plex | 126.1, 127.1, 128.1, 129.1, 130.1, 131.1 |
| TMT | 10/11-plex | 126.1, 127.1N, 127.1C, 128.1N, 128.1C, 129.1N, 129.1C, 130.1N, 130.1C, 131.1N, 131.1C |
| TMTpro | 16/18-plex | A series of reporter ions from ~126 to ~135 |
Nominal masses are shown for simplicity; high-resolution mass spectrometers can resolve the isotopic fine structure.
Visualizing Workflows and Logical Relationships
Diagrams are essential for understanding the complex workflows and relationships in stable isotope labeling experiments. The following diagrams, created using the DOT language, illustrate key processes.
Conclusion
Stable isotope labeling techniques are indispensable tools in modern mass spectrometry-based research, providing a robust framework for the accurate and precise quantification of proteins and metabolites. From the in vivo metabolic labeling of SILAC to the multiplexing capabilities of iTRAQ and TMT, and the absolute quantification power of stable isotope dilution, these methods offer a versatile toolkit for addressing a wide range of biological questions. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are essential for generating high-quality, reproducible data that can drive significant advancements in science and medicine.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.cornell.edu [biotech.cornell.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Methodological & Application
Application Note and Protocol: Efficient Incorporation of Fmoc-Gly-OH-¹³C₂,¹⁵N into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled amino acids are critical tools in quantitative proteomics, metabolic research, and structural biology. Fmoc-Gly-OH-¹³C₂,¹⁵N is a labeled glycine derivative used as an internal standard in mass spectrometry-based quantification (e.g., AQUA peptides) and for elucidating protein structure and dynamics via NMR spectroscopy. This document provides a detailed protocol for the efficient incorporation of Fmoc-Gly-OH-¹³C₂,¹⁵N into synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.
Introduction
The incorporation of stable, non-radioactive isotopes into peptides provides a powerful analytical tool. The mass shift introduced by isotopes such as ¹³C and ¹⁵N allows for the precise differentiation and quantification of peptides in complex biological samples. Fmoc-Gly-OH-¹³C₂,¹⁵N, with a mass increase of 3 Da compared to its unlabeled counterpart, is particularly useful. Its integration into a peptide sequence creates an ideal internal standard that co-elutes with the native peptide during chromatography and exhibits identical ionization efficiency, ensuring high accuracy in quantification experiments. This protocol outlines the standard procedure for coupling this labeled amino acid using automated or manual SPPS.
Principle of Solid-Phase Peptide Synthesis (SPPS)
SPPS enables the synthesis of a desired peptide sequence through the stepwise addition of protected amino acid residues to a growing peptide chain anchored to an insoluble solid support (resin). The process involves a cyclical series of deprotection, activation, coupling, and washing steps. The N-terminus of the growing chain is deprotected, followed by the activation and coupling of the carboxyl group of the next amino acid. This cycle is repeated until the sequence is complete. Finally, the peptide is cleaved from the resin, and all protecting groups are removed.
Experimental Protocol
This protocol assumes a standard Fmoc/tBu SPPS chemistry approach. Adjustments may be necessary based on the specific peptide sequence, resin type, and synthesizer used.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Gly-OH-¹³C₂,¹⁵N .
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, reagent grade.
-
Diisopropylethylamine (DIPEA).
-
Methanol (MeOH).
-
Diethyl ether, anhydrous.
-
-
Coupling/Activation Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Hydroxybenzotriazole (HOBt).
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Washing Solvents: DMF, DCM, MeOH.
Equipment
-
Automated or manual peptide synthesizer.
-
Lyophilizer.
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical).
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Synthesis Workflow
The overall workflow for SPPS is illustrated below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-protected resin, perform an initial deprotection step using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of Fmoc-Gly-OH-¹³C₂,¹⁵N: a. Prepare the coupling solution: Dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N (3-5 eq.), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF. b. Add the activation mixture to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
-
Washing: After coupling, wash the resin with DMF (5-7 times) to remove excess reagents.
-
Synthesis Cycle Repetition: Repeat steps of deprotection, washing, and coupling for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the peptide-resin extensively with DMF, followed by DCM and MeOH, and dry under vacuum. b. Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-3 hours at room temperature. c. Filter to separate the resin and collect the TFA solution containing the peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final labeled peptide using analytical HPLC and mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide containing the ¹³C₂,¹⁵N-glycine residue.
Data Presentation: Expected Results
The following table summarizes typical quantitative data expected from the synthesis and analysis of a model peptide containing Fmoc-Gly-OH-¹³C₂,¹⁵N.
| Parameter | Expected Value | Method of Analysis |
| Coupling Efficiency | >99% | Kaiser Test / HPLC |
| Crude Peptide Purity | 75-90% | Analytical HPLC (214 nm) |
| Final Purity | >98% | Analytical HPLC (214 nm) |
| Theoretical Mass (M) | Calculated based on sequence | - |
| Observed Mass [M+H]⁺ | Theoretical Mass + 1.007 Da | ESI-MS / MALDI-TOF |
| Isotopic Confirmation | M+3 Da shift compared to unlabeled standard | Mass Spectrometry |
Visualization of the Coupling Reaction
The diagram below illustrates the activation and coupling of Fmoc-Gly-OH-¹³C₂,¹⁵N to the growing peptide chain on the solid support.
Caption: Coupling reaction of labeled Fmoc-Glycine in SPPS.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | 1. Steric hindrance.2. Poor resin swelling.3. Inactive coupling reagents. | 1. Double couple the residue.2. Ensure adequate swelling time.3. Use fresh reagents. |
| Low Peptide Yield | 1. Incomplete cleavage.2. Loss during precipitation/purification. | 1. Increase cleavage time or use a stronger cocktail.2. Optimize precipitation and HPLC methods. |
| Deletion Sequences | Inefficient deprotection or coupling at a previous step. | Optimize deprotection times and ensure sufficient equivalents of amino acid and coupling reagents. |
| Unexpected Mass | 1. Incomplete removal of protecting groups.2. Modification during cleavage. | 1. Extend cleavage time.2. Add scavengers to the cleavage cocktail. |
Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the use of N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N (Fmoc-Gly-OH-¹³C₂,¹⁵N) in solid-phase peptide synthesis (SPPS). The incorporation of this stable isotope-labeled amino acid is a critical technique in quantitative proteomics, biomolecular NMR, and metabolic studies.[1][2] The isotopic labels (¹³C and ¹⁵N) allow for precise tracking and quantification of peptides and proteins by mass spectrometry (MS) and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy without altering the chemical properties of the glycine residue.[1][3] This guide covers the fundamental principles, step-by-step experimental protocols, data characterization, and key applications.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support.[4] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its use of a base-labile Nα-protecting group, which is removed under mild conditions, preserving acid-labile side-chain protecting groups.
Fmoc-Gly-OH-¹³C₂,¹⁵N is a specialized building block where both carbon atoms and the nitrogen atom of the glycine backbone are replaced with their heavy isotopes. This labeling provides a distinct mass shift, making peptides synthesized with this residue easily distinguishable from their unlabeled counterparts in mass spectrometry. This is invaluable for applications such as internal standards for protein quantification, protein-ligand interaction studies, and protein folding analysis.
Key Applications
The use of Fmoc-Gly-OH-¹³C₂,¹⁵N enables several advanced research applications:
-
Quantitative Proteomics: Labeled peptides serve as ideal internal standards for mass spectrometry-based quantification (e.g., MRM, PRM) of proteins in complex biological samples, compensating for variations in sample preparation and instrument analysis.
-
Biomolecular NMR Spectroscopy: The ¹³C and ¹⁵N isotopes are NMR-active, providing enhanced sensitivity and resolution for determining the three-dimensional structures and dynamics of peptides and proteins.
-
Metabolic Labeling and Flux Analysis: Labeled peptides can be introduced into biological systems to trace metabolic pathways and study protein interactions and turnover.
-
Drug Development: In the pharmaceutical industry, this compound aids in the development and characterization of novel therapeutic peptides.
Characteristics and Quantitative Data
The key properties of Fmoc-Gly-OH-¹³C₂,¹⁵N are summarized below. High isotopic purity of the labeled amino acid is crucial, as the labeled and unlabeled peptides have identical physicochemical properties and cannot be separated by standard purification methods like HPLC.
| Parameter | Value | Reference |
| Molecular Formula | (H¹⁵N-Fmoc)¹³CH₂¹³CO₂H | |
| Molecular Weight | 300.28 g/mol | |
| Isotopic Enrichment | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | |
| Chemical Purity | >99% (RP-HPLC) | |
| Appearance | White to off-white powder | |
| Storage Conditions | 2–8°C, desiccated, protected from light |
Experimental Workflow and Protocols
The following sections provide a standard, generalized protocol for manual SPPS incorporating Fmoc-Gly-OH-¹³C₂,¹⁵N. Adjustments may be necessary based on the specific peptide sequence, scale, and resin used.
Diagram of the SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
-
Select Resin: Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Weigh Resin: Weigh the required amount of resin (typically 0.1 mmol scale for initial syntheses) and place it into a reaction vessel.
-
Swell Resin: Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes at room temperature. Following this, wash with dimethylformamide (DMF) 3-5 times to prepare it for the synthesis in a polar solvent.
Protocol 2: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is:
-
DMF (3 times)
-
Isopropyl alcohol (IPA) (2 times)
-
DMF (3 times)
-
Protocol 3: Coupling of Fmoc-Gly-OH-¹³C₂,¹⁵N
This protocol describes the activation and coupling of the isotopically labeled glycine.
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common coupling agents include:
-
HATU: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (3-5 eq.) with Diisopropylethylamine (DIEA) (6-10 eq.).
-
DIC/Oxyma: Diisopropylcarbodiimide (3-5 eq.) with Ethyl cyano(hydroxyimino)acetate (3-5 eq.).
-
-
Activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete. The test is not applicable for N-terminal proline residues.
-
Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 4: Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin support and removes any remaining side-chain protecting groups.
-
Wash and Dry: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Dithioethane (DTE) or Ethanedithiol (EDT): 2.5% (as scavengers) CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and stir gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether.
-
Collect Peptide: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the purity and identity of the final labeled peptide using:
-
Analytical HPLC: To assess purity.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the correct molecular weight, which will reflect the mass shift from the ¹³C₂ and ¹⁵N isotopes.
-
Application Example: Protein Interaction Pulldown Assay
Peptides synthesized with Fmoc-Gly-OH-¹³C₂,¹⁵N are excellent tools for identifying protein binding partners. The labeled peptide can be used as "bait" in a pulldown experiment, and its interacting partners can be identified and quantified by mass spectrometry.
Diagram of a Labeled Peptide Pulldown Assay
Caption: Workflow for a protein pulldown assay using a stable isotope-labeled peptide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Steric hindrance of the sequence- Incomplete deprotection- Inactive coupling reagents | - Double couple the amino acid or extend coupling time.- Ensure complete Fmoc removal (check with Kaiser test).- Use fresh, high-quality reagents. |
| Low Isotopic Incorporation | - Impure labeled amino acid starting material | - Source Fmoc-Gly-OH-¹³C₂,¹⁵N from a reputable supplier with certified isotopic enrichment. |
| Peptide Aggregation on Resin | - Hydrophobic peptide sequence | - Use specialized resins (e.g., PEG-based).- Incorporate pseudoproline dipeptides or backbone protection. |
| Side Product Formation | - Incomplete deprotection of side chains- Scavengers absent or insufficient during cleavage | - Use an appropriate cleavage cocktail with sufficient scavengers for the specific amino acids in your sequence. |
References
Application Notes and Protocols: Fmoc Deprotection Conditions for ¹³C,¹⁵N Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides with ¹³C and ¹⁵N is a cornerstone technique in modern proteomics, structural biology, and drug development. These labeled peptides serve as invaluable internal standards for quantitative mass spectrometry, facilitate protein structure determination by NMR spectroscopy, and aid in metabolic labeling studies. The success of synthesizing high-quality, isotopically labeled peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on the efficiency and fidelity of each chemical step, including the crucial Nα-Fmoc (9-fluorenylmethoxycarbonyl) deprotection.
While the incorporation of ¹³C and ¹⁵N isotopes does not alter the fundamental chemical reactivity of the amino acids, careful consideration of the Fmoc deprotection conditions is paramount to ensure the integrity of the peptide backbone and the isotopic labels, thereby maximizing the yield and purity of the final product.[1] This document provides a detailed overview of standard and alternative Fmoc deprotection conditions and offers specific protocols optimized for the synthesis of ¹³C,¹⁵N labeled peptides.
Standard Fmoc Deprotection Conditions
The most widely used method for Fmoc deprotection is treatment with a solution of a secondary amine in a polar aprotic solvent. The basic amine removes the acidic proton on the fluorenyl group, leading to β-elimination and the release of the free N-terminal amine.
The standard and most common reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). [2] This reagent offers a good balance of reactivity and selectivity, efficiently removing the Fmoc group with minimal side reactions for most peptide sequences. The reaction is typically performed in two steps: a short initial treatment followed by a longer main treatment to ensure complete deprotection.
Considerations for ¹³C,¹⁵N Labeled Peptides
The chemical properties of ¹³C and ¹⁵N isotopes are virtually identical to their more abundant counterparts, ¹²C and ¹⁴N. Therefore, the reaction mechanisms and kinetics of Fmoc deprotection are not significantly affected by isotopic labeling.[1] The primary considerations for deprotecting labeled peptides are to:
-
Ensure complete deprotection: Incomplete Fmoc removal leads to deletion sequences, which can be difficult to separate from the desired labeled peptide, complicating subsequent analyses.
-
Minimize side reactions: Base-mediated side reactions can compromise the integrity of the peptide and reduce the final yield. Common side reactions include aspartimide formation, diketopiperazine formation, and racemization, particularly at the C-terminal residue.
-
Preserve the isotopic enrichment: While the labels themselves are stable, harsh conditions or prolonged reaction times could potentially lead to degradation of the peptide, resulting in a lower yield of the desired labeled product.
Alternative Deprotection Reagents
For sensitive sequences or to mitigate specific side reactions, several alternative deprotection reagents can be employed. The choice of reagent should be guided by the specific amino acid sequence and the presence of sensitive residues.
-
Piperazine: A slightly weaker base than piperidine, piperazine can be a milder alternative, potentially reducing base-catalyzed side reactions. It is often used in a 10% (w/v) solution in DMF/ethanol.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong base that can be effective for sterically hindered Fmoc groups or to speed up the deprotection step. However, its strong basicity can increase the risk of side reactions like aspartimide formation. It is typically used at a concentration of 2% in DMF, often with a scavenger like piperidine added.
-
Morpholine: A milder base than piperidine, 50% morpholine in DMF is sometimes used for very sensitive peptides, such as glycopeptides, to minimize side reactions.
Quantitative Comparison of Fmoc Deprotection Conditions
The following table summarizes common Fmoc deprotection reagents and their typical conditions. While this data is primarily derived from studies on unlabeled peptides, the relative performance is expected to be directly applicable to the synthesis of ¹³C,¹⁵N labeled peptides due to the isotopic inertness.
| Deprotection Reagent | Concentration & Solvent | Typical Reaction Time | Advantages | Potential Side Reactions/Disadvantages |
| Piperidine | 20% (v/v) in DMF | 2 x (1-5 min + 10-20 min) | Robust, efficient, and widely used. | Can promote aspartimide formation and other base-labile side reactions. |
| Piperazine | 10% (w/v) in DMF/Ethanol (9:1) | 2 x (5 min + 15 min) | Milder than piperidine, may reduce side reactions. | Can be less efficient for sterically hindered residues. |
| DBU | 2% (v/v) in DMF | 2 x (1-3 min + 5-10 min) | Very fast and effective for difficult deprotections. | Increased risk of racemization and aspartimide formation. |
| Morpholine | 50% (v/v) in DMF | 2 x (10 min + 30 min) | Very mild, suitable for highly sensitive peptides. | Slower reaction times. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of ¹³C,¹⁵N Labeled Peptides using Piperidine
This protocol describes the manual Fmoc deprotection of a peptide resin during SPPS.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) Piperidine in peptide synthesis-grade DMF
-
Peptide synthesis-grade DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate for 1-5 minutes at room temperature.
-
Main Deprotection: Drain the piperidine solution. Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange (Optional): If the subsequent coupling reaction is performed in a different solvent, wash the resin with DCM (3 times).
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test (Ninhydrin test) on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences
This protocol is recommended for sequences containing sterically hindered amino acids where standard piperidine treatment may be inefficient.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
2% (v/v) DBU in peptide synthesis-grade DMF
-
Peptide synthesis-grade DMF
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the 2% DBU/DMF solution to the resin. Agitate for 5-10 minutes at room temperature. A second treatment may be necessary for very difficult cases.
-
Washing: Drain the DBU solution and immediately wash the resin extensively with DMF (at least 7-10 times) to remove the DBU and the reactive dibenzofulvene byproduct.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm complete deprotection.
Workflow and Logical Relationships
The following diagrams illustrate the chemical mechanism of Fmoc deprotection and the experimental workflow.
Caption: Chemical mechanism of Fmoc deprotection by a secondary amine base.
Caption: Experimental workflow for Fmoc deprotection in Solid-Phase Peptide Synthesis.
Conclusion
The Fmoc deprotection step is a critical stage in the synthesis of ¹³C,¹⁵N labeled peptides. While the isotopic labels do not alter the chemical reactivity, adherence to optimized protocols is essential to ensure high yields and purity. The standard condition of 20% piperidine in DMF is suitable for most sequences. However, for challenging or sensitive peptides, alternative reagents such as piperazine or DBU should be considered. Careful monitoring of the deprotection reaction and thorough washing are key to successfully synthesizing high-quality isotopically labeled peptides for a wide range of research and development applications.
References
Application Notes: Probing Protein-Ligand Interactions with Fmoc-Gly-OH-¹³C₂,¹⁵N
References
Application Notes and Protocols for Labeled Peptide Synthesis in Enzyme Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise elucidation of enzyme mechanisms is fundamental to understanding biological pathways and is a cornerstone of modern drug discovery. Labeled peptides, which incorporate isotopic, fluorescent, or affinity tags, have emerged as indispensable tools for probing enzyme-substrate interactions, quantifying enzymatic activity, and determining kinetic parameters. This document provides detailed application notes and experimental protocols for the synthesis and utilization of labeled peptides in the study of enzyme mechanisms.
Principles of Labeled Peptide Synthesis and Application
Labeled peptides are synthetic peptides that have been modified to include a specific tag. This tag allows for the detection, quantification, and tracking of the peptide during enzymatic reactions. The choice of label depends on the specific application and the detection method to be employed.
-
Isotopically Labeled Peptides: These peptides incorporate stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] The mass shift introduced by the isotopes allows for their differentiation from their unlabeled counterparts by mass spectrometry (MS). This is particularly useful for quantitative proteomics and for studying kinetic isotope effects (KIEs) to probe reaction mechanisms.
-
Fluorescently Labeled Peptides: These peptides are conjugated to a fluorophore. Enzymatic cleavage of the peptide can lead to a change in the fluorescence signal, either through dequenching of a FRET (Förster Resonance Energy Transfer) pair or by separating the fluorophore from a quencher molecule.[2] These peptides are widely used in high-throughput screening (HTS) assays to identify enzyme inhibitors.
-
Biotinylated Peptides: These peptides have a biotin molecule attached, often via a linker arm to minimize steric hindrance. The high-affinity interaction between biotin and streptavidin (or avidin) is exploited for the purification and detection of enzymes or for studying enzyme-substrate binding through pull-down assays.[3][4][5]
Applications in Studying Enzyme Mechanisms
Labeled peptides offer a versatile approach to addressing key questions in enzymology:
-
Determination of Kinetic Parameters (Km and kcat): By monitoring the rate of product formation from a labeled peptide substrate at various concentrations, the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.
-
High-Throughput Screening for Enzyme Inhibitors: Fluorescently labeled peptides are particularly well-suited for HTS campaigns to identify small molecule inhibitors of enzymes, which is a critical step in drug development. The inhibition is typically quantified by the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Probing Enzyme-Substrate Interactions: Biotinylated peptides can be used in pull-down assays to identify and characterize the interaction between an enzyme and its substrate.
-
Elucidating Catalytic Mechanisms: Isotopic labeling can be used to study the kinetic isotope effect (KIE), which provides insights into the rate-limiting steps of an enzymatic reaction and the nature of the transition state.
Data Presentation
Quantitative Analysis of Enzyme Inhibition using Labeled Peptides
The following tables present quantitative data from studies utilizing labeled peptides to characterize enzyme inhibitors.
Table 1: IC50 Values of Covalent Cyclic Peptide Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) values for cyclic peptide inhibitors against TEV protease and FphF hydrolase. The inhibitors were identified using phage display and contain a vinyl sulfonamide (cpVS) or diketopiperazine (cpDPP) electrophile for covalent modification of the target enzyme.
| Peptide Sequence | Inhibitor Type | Target Enzyme | IC50 (µM) |
| TEV13 | cpVS | TEV Protease | 0.73 |
| FphF16 | cpDPP | FphF Hydrolase | 0.85 |
| Scrambled TEV14 | cpVS | TEV Protease | > 100 |
| Scrambled FphF17 | cpDPP | FphF Hydrolase | > 100 |
Data adapted from: Identification of highly selective covalent inhibitors by phage display.
Table 2: IC50 Values of Cyclic Peptide Inhibitors for SARS-CoV-2 Spike - ACE2 Interaction. This table displays the IC50 values for cyclic peptides that inhibit the interaction between the SARS-CoV-2 Omicron BA2 spike protein and the ACE2 receptor, as determined by a Meso Scale Discovery (MSD) assay.
| Peptide | Sequence | IC50 (µM) |
| CP-SW3A | c(C)YQDMY(propargyl-Gly)GC | 0.25 |
| Isomer S1 | c(C)GY(propargyl-Gly)MDQYC | Not Available |
| Isomer S2 | c(C)MDQY(propargyl-Gly)GC | > 50 |
Data adapted from: Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein–Protein Interactions Using Phage Display.
Kinetic Isotope Effect (KIE) Analysis
Table 3: Kinetic Isotope Effects of Labeled L-Serine on Serine Palmitoyltransferase (SPT). This table presents the KIE values for isotopically labeled L-serine substrates with human and bacterial SPT. The KIE is the ratio of the reaction rate with the light (unlabeled) substrate to the rate with the heavy (labeled) substrate. A KIE value significantly different from 1.0 indicates that the labeled position is involved in a rate-determining step of the reaction.
| Isotope-Labeled L-Serine | Human scSPT KH/KIsotope | Bacterial SpSPT KH/KIsotope |
| [3,3-D] L-serine | 0.95 ± 0.12 | 0.97 ± 0.11 |
| [2,3,3-D] L-serine | 1.11 ± 0.23 | 2.19 ± 0.13 |
| [2-¹³C] L-serine | 1.03 ± 0.14 | 0.94 ± 0.12 |
| [1,2,3-¹³C, 2-¹⁵N] L-serine | 0.90 ± 0.18 | 0.87 ± 0.11 |
Data adapted from: Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a peptide with a C-terminal fluorescent label using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Fluorescent label with a carboxylic acid group (e.g., 5(6)-Carboxyfluorescein)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin as in step 2.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Fluorescent Labeling (On-Resin):
-
After the final amino acid coupling and Fmoc deprotection, add a solution of the fluorescent label (e.g., 5(6)-Carboxyfluorescein, 2 eq), HBTU (1.9 eq), HOBt (2 eq), and DIPEA (4 eq) in DMF to the resin.
-
Shake for 4-6 hours or overnight at room temperature.
-
Wash the resin as in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Biotinylated Peptide Pull-Down Assay for Enzyme-Substrate Interaction
This protocol describes how to use a biotinylated peptide to capture its interacting enzyme from a cell lysate.
Materials:
-
Biotinylated peptide (bait)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing the target enzyme (prey)
-
Lysis buffer (e.g., 1% Nonidet P-40 with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Control non-biotinylated peptide
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in lysis buffer.
-
Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to separate the beads.
-
-
Immobilization of Biotinylated Peptide:
-
Incubate the washed streptavidin beads with the biotinylated peptide in lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of beads with a non-biotinylated control peptide.
-
Wash the beads three times with lysis buffer to remove unbound peptide.
-
-
Protein Pull-Down:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Separate the beads from the lysate.
-
Wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding SDS-PAGE sample buffer to the beads and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the target enzyme. The presence of the enzyme in the eluate from the biotinylated peptide pull-down, but not in the negative control, indicates a specific interaction.
-
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Cleavage and Purification of Peptides Containing Fmoc-Gly-OH-¹³C₂,¹⁵N
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of stable isotope-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂,¹⁵N, into synthetic peptides is a critical technique for quantitative proteomics, metabolic flux analysis, and structural studies using nuclear magnetic resonance (NMR).[1][2] These labeled peptides serve as internal standards for mass spectrometry, enabling precise quantification of proteins and their post-translational modifications.[3] The synthesis of such peptides follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry.[4][5]
This document provides detailed protocols for the final, critical stages of peptide production: cleavage from the solid-phase resin and subsequent purification. While the isotopic labels on the glycine residue do not alter the fundamental chemistry of these processes, meticulous execution is paramount to ensure high yield and purity of the final labeled peptide product.
Section 1: Peptide Cleavage and Deprotection
The cleavage step simultaneously detaches the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA). During this process, reactive cationic species are generated, which can lead to unwanted side reactions with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these modifications, a "cleavage cocktail" containing TFA and various scavengers is employed.
Caption: Workflow for peptide cleavage and isolation.
Data Presentation: Comparison of Common Cleavage Cocktails
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. For peptides containing the ¹³C₂,¹⁵N-labeled glycine and no other sensitive residues, a standard cocktail is sufficient. For peptides containing sensitive residues, more robust scavenger mixtures are required.
| Cocktail Name | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, widely used cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of Methionine (Met) residues. |
Experimental Protocol: Peptide Cleavage
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., Triisopropylsilane (TIS), deionized water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask or reaction vessel
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
N-terminal Fmoc Group Removal: Ensure the N-terminal Fmoc protecting group has been removed from the peptide-resin as the final step of synthesis.
-
Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual synthesis solvents.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail. For a Standard Cocktail , carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color (e.g., to yellow or red) due to the release of trityl cations from protecting groups, which is normal.
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Peptide Precipitation: In a larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Section 2: Purification by Reverse-Phase HPLC
Following cleavage, the crude peptide product contains the desired full-length peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides to the high degree required for research and drug development applications.
Caption: Workflow for peptide purification by RP-HPLC.
Data Presentation: Typical RP-HPLC Parameters
The specific gradient will need to be optimized for each peptide, but the following parameters provide a standard starting point for purification.
| Parameter | Specification | Purpose |
| Column | Semi-preparative or Preparative Reverse-Phase C18 | Stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase for eluting the peptide from the column. |
| Gradient | Linear gradient, e.g., 5% to 60% B over 40 minutes | Gradually increases eluent hydrophobicity to separate peptides based on their retention. |
| Flow Rate | Dependent on column diameter (e.g., 4-20 mL/min for semi-prep) | Optimized for best separation efficiency. |
| Detection | UV at 210-220 nm | Wavelength for detecting the peptide backbone amide bonds. |
Experimental Protocol: Peptide Purification
Materials:
-
Crude labeled peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer (freeze-dryer)
-
Analytical HPLC and Mass Spectrometer for quality control
Procedure:
-
Purification Development: Before scaling up, optimize the separation on an analytical C18 column to determine the ideal gradient for eluting the target peptide away from major impurities.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
HPLC Purification: Equilibrate the semi-preparative or preparative C18 column with the starting mobile phase conditions. Inject the filtered peptide solution onto the column.
-
Gradient Elution: Run the optimized linear gradient of Mobile Phase B. Monitor the column effluent using a UV detector at ~220 nm.
-
Fraction Collection: Collect fractions as peaks elute from the column. The target peptide is typically the major peak, but this should be confirmed.
-
Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC and Mass Spectrometry (MS). The analytical HPLC will confirm the purity of each fraction, while MS will confirm the correct mass of the peptide, including the heavy isotopes from the Fmoc-Gly-OH-¹³C₂,¹⁵N.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize it to obtain the purified peptide as a white, fluffy powder.
-
Storage: Store the final lyophilized peptide at -20°C or -80°C to ensure long-term stability.
References
- 1. Glycine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
Application Note: Quantitative Mass Spectrometry Analysis of Peptides with 13C and 15N Labels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) is a cornerstone of modern quantitative proteomics.[1][2][3] This technique involves the metabolic incorporation of amino acids containing these heavy isotopes into proteins in vivo.[1][3] When a "heavy" labeled proteome is compared to a "light" (natural abundance) proteome, the mass difference allows for precise relative quantification of proteins and peptides using mass spectrometry (MS). This application note provides detailed protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a prominent method utilizing ¹³C and ¹⁵N labels, covering cell culture, sample preparation, LC-MS/MS analysis, and data interpretation.
Introduction to Isotopic Labeling
Stable isotope labeling is a powerful strategy for accurate protein quantification that minimizes errors from sample handling by allowing the combination of different experimental samples at an early stage of the workflow. Methods like SILAC are based on metabolically incorporating non-radioactive, heavy isotope-labeled amino acids into the entire proteome of living cells.
The most commonly used labeled amino acids in SILAC are arginine (Arg) and lysine (Lys) with ¹³C and/or ¹⁵N isotopes. Since the enzyme trypsin cleaves proteins at the C-terminus of Arg and Lys residues, this ensures that nearly all resulting peptides (except the C-terminal peptide) will contain a labeled amino acid, making them suitable for MS-based quantification. The mass spectrometer detects the chemically identical "light" and "heavy" peptide pairs, and the ratio of their signal intensities directly corresponds to the relative abundance of the protein in the original samples.
Experimental Workflows and Methodologies
A typical quantitative proteomics experiment using stable isotope labeling involves several key stages: metabolic labeling, sample processing, mass spectrometry analysis, and data processing.
Overall Quantitative Proteomics Workflow
The process begins with the metabolic labeling of cell populations, followed by experimental treatment. The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. The resulting data is processed to identify peptides and quantify the relative abundance based on the intensity ratios of heavy and light peptide pairs.
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Detailed Experimental Protocols
Protocol 1: SILAC Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling mammalian cells using SILAC media.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" amino acids: L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄).
-
"Heavy" amino acids: L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
Procedure:
-
Media Preparation: Prepare two types of SILAC media.
-
Light Medium: Supplement SILAC-grade medium with dFBS, "light" L-lysine, and "light" L-arginine to final concentrations.
-
Heavy Medium: Supplement SILAC-grade medium with dFBS, "heavy" L-lysine, and "heavy" L-arginine to the same final concentrations.
-
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passaging: Passage the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids. The growth rate and morphology of cells in both media should be comparable.
-
Incorporation Check (Optional but Recommended): After five doublings, harvest a small aliquot of cells from the "heavy" population. Extract proteins, digest them, and analyze via MS to confirm that labeling efficiency is >97-99%.
-
Experiment: Once full incorporation is confirmed, the cells are ready for the experiment (e.g., drug treatment, time-course study). Apply the treatment to one population while the other serves as a control.
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
This protocol details the steps to prepare labeled cell samples for MS analysis.
Materials:
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Ammonium bicarbonate buffer (50 mM).
-
Formic acid (FA).
-
Acetonitrile (ACN).
-
C18 desalting spin tips or columns.
Procedure:
-
Harvest and Combine: Harvest the "light" and "heavy" cell populations. Wash with cold PBS, count the cells, and combine them in a 1:1 ratio.
-
Cell Lysis: Resuspend the combined cell pellet in lysis buffer. Incubate on ice and sonicate or vortex periodically to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
In-Solution Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quench and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 column or tip to remove salts and detergents, which can interfere with MS analysis. Elute the peptides and dry them in a vacuum centrifuge.
-
-
Resuspension: Reconstitute the dried peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for analyzing SILAC peptide samples. Instrument settings will vary based on the mass spectrometer used.
Materials:
-
High-performance liquid chromatography (HPLC) system.
-
Reversed-phase C18 analytical column.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Sample Injection: Inject the resuspended peptide sample onto the LC system.
-
Chromatographic Separation: Separate peptides using a gradient of Mobile Phase B. A typical gradient might run from 2% to 40% B over 60-120 minutes.
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra at high resolution (e.g., 60,000-120,000) to detect the "light" and "heavy" peptide pairs.
-
MS2 Scan: Select the top N most intense precursor ions from the MS1 scan for fragmentation (e.g., using HCD). Acquire MS2 spectra in a rapid-scanning ion trap or at a lower resolution in the Orbitrap to identify the peptide sequence.
-
Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.
-
Data Analysis and Presentation
Data Analysis Workflow
The raw data from the LC-MS/MS is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software performs several key tasks: peptide identification, protein inference, and quantification.
Caption: Workflow for SILAC data processing and quantification.
Quantitative Data Tables
Quantitative results should be summarized in clear, structured tables. This allows for easy comparison of protein abundance changes across different conditions.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment Comparison of protein abundance in Control ("Light") vs. Treated ("Heavy") cells.
| Protein ID (UniProt) | Gene Name | Protein Name | H/L Ratio | H/L Normalized Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 2.51 | 0.001 | Up |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 1.00 | 0.950 | Unchanged |
| P08069 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.89 | 1.86 | 0.021 | Up |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 0.98 | 0.96 | 0.870 | Unchanged |
| Q06830 | NPM1 | Nucleophosmin | 0.45 | 0.44 | 0.005 | Down |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.05 | 1.03 | 0.790 | Unchanged |
H/L Ratio: The raw intensity ratio of heavy-labeled peptides to light-labeled peptides. H/L Normalized Ratio: The H/L ratio after normalization to the median of all protein ratios, which is assumed to be 1.
Table 2: Comparison of Labeling Strategies Key features of ¹³C and ¹⁵N labeling for mass spectrometry.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Combined ¹³C, ¹⁵N Labeling |
| Primary Application | Quantitative Proteomics (SILAC), Metabolic Flux Analysis. | Quantitative Proteomics, Protein Turnover Studies. | High-resolution quantification, increased mass shift. |
| Natural Abundance | ~1.1%. | ~0.37%. | N/A |
| Mass Shift | +1 Da per ¹³C atom. Allows for significant shifts (e.g., ¹³C₆-Arg = +6 Da). | +1 Da per ¹⁵N atom. Mass shift depends on the number of N atoms in a peptide. | Provides the largest mass shifts (e.g., ¹³C₆,¹⁵N₄-Arg = +10 Da). |
| Advantages | Larger, predictable mass shifts simplify data analysis. | Lower natural abundance provides a cleaner background; can label all proteins via ¹⁵N salts. | Maximizes separation between light and heavy isotopic envelopes. |
| Considerations | Can create more complex isotopic envelopes compared to ¹⁵N alone. | Mass difference between light/heavy pairs varies with peptide sequence. | Higher cost for doubly labeled amino acids. |
Conclusion
The use of ¹³C and ¹⁵N labeled peptides in mass spectrometry, particularly through the SILAC methodology, provides a robust, accurate, and widely applicable framework for quantitative proteomics. By minimizing sample handling variability and enabling multiplexed analysis, these techniques are invaluable for biomarker discovery, studying cellular signaling, and understanding the mechanisms of drug action. The protocols and workflows described here offer a comprehensive guide for researchers to implement these powerful methods in their own laboratories.
References
- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Gly-OH-¹³C₂,¹⁵N Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in solid-phase peptide synthesis (SPPS) utilizing Fmoc-Gly-OH-¹³C₂,¹⁵N. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low yield is a common issue in SPPS that can arise from various factors throughout the synthesis process.[1] This guide provides a systematic approach to identifying and resolving the root cause of poor peptide recovery.
Q1: What are the primary causes of low yield in Fmoc-SPPS?
Low peptide yield can often be attributed to one or more of the following issues:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences, where one or more amino acids are missing from the final peptide.[2] This is particularly common with sterically hindered amino acids or "difficult" sequences.[1][2]
-
Peptide Aggregation: The formation of stable secondary structures (e.g., β-sheets) by the growing peptide chain on the resin can hinder reagent access, leading to incomplete deprotection and coupling. This is a major cause of failure in the synthesis of long or hydrophobic peptides.
-
Resin-Related Issues: Problems such as suboptimal resin loading, poor resin swelling, or instability of the linker can significantly reduce the final yield.
-
Cleavage and Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in lower recovery of the final product.
Q2: How can I diagnose the cause of low yield in my synthesis?
Identifying the specific cause of low yield typically involves a combination of real-time monitoring during the synthesis and analysis of the crude peptide product.
-
Real-time Monitoring: Some automated synthesizers offer real-time UV monitoring of the Fmoc deprotection step, which can help identify incomplete reactions.
-
Colorimetric Tests: Qualitative tests performed on a few resin beads can indicate the completeness of coupling or deprotection steps. The Kaiser test is commonly used to detect free primary amines. A positive result (blue color) after a coupling step suggests an incomplete reaction.
-
Mass Spectrometry (MS) Analysis: Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of sequences with lower molecular weights than the target peptide can indicate truncation or deletion events.
-
High-Performance Liquid Chromatography (HPLC) Analysis: HPLC analysis of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred.
Q3: My MS analysis shows significant truncated peptide sequences. What should I do?
Truncated sequences are typically a result of incomplete Fmoc deprotection. Here are some troubleshooting steps:
-
Extend Deprotection Time: Increase the reaction time for the deprotection step.
-
Use a Stronger Base: For difficult sequences, consider using a stronger base like DBU in combination with piperidine.
-
Address Peptide Aggregation: If aggregation is suspected, refer to the strategies for disrupting secondary structures.
-
Use Fresh Reagents: Ensure that the deprotection reagent (e.g., piperidine) is fresh, as it can degrade over time.
Q4: My MS analysis shows significant deletion sequences. How can I improve my coupling efficiency?
Deletion sequences are a hallmark of incomplete coupling reactions. Consider the following solutions:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. This is especially useful for sterically hindered amino acids or after proline.
-
Increase Reagent Concentration: Using a higher excess of the amino acid and coupling reagents can improve efficiency.
-
Use a More Potent Coupling Reagent: For difficult couplings, switch to a more powerful coupling reagent like HATU or HCTU.
-
Extend Coupling Time: Prolonging the reaction time can help ensure the reaction goes to completion.
-
(Optional) Capping: After the coupling step, treat the resin with acetic anhydride to permanently block any unreacted amino groups. This will prevent the formation of deletion sequences and can simplify the purification of the final product.
Frequently Asked Questions (FAQs)
Q5: Does the use of isotopically labeled Fmoc-Gly-OH-¹³C₂,¹⁵N require special considerations in SPPS?
The isotopic labels (¹³C and ¹⁵N) in Fmoc-Gly-OH-¹³C₂,¹⁵N do not alter the chemical properties of the glycine molecule. Therefore, the coupling and deprotection reactions proceed similarly to the unlabeled counterpart. However, due to the higher cost of the labeled amino acid, optimizing the synthesis to achieve a high yield is of greater importance.
Q6: What are "difficult sequences" and how do they impact peptide synthesis?
"Difficult sequences" are peptide chains prone to forming stable secondary structures, such as β-sheets or α-helices, on the resin. This aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions and, consequently, low yields. Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) are often categorized as difficult.
Q7: How can I mitigate peptide aggregation during synthesis?
Several strategies can be employed to disrupt secondary structure formation and improve synthesis outcomes:
-
Incorporate Solubilizing Agents: The use of detergents or chaotropic salts can help prevent aggregation.
-
Use Microwave-Assisted Synthesis: Microwave energy can accelerate the synthesis and reduce aggregation.
-
Incorporate Pseudoproline Dipeptides: These can help to disrupt the formation of secondary structures.
-
Optimize Solvents: Ensure the use of high-quality, fresh solvents.
Q8: What is the Kaiser test and how is it interpreted?
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.
-
Positive Result (Intense Blue/Purple): Indicates the presence of free primary amines. This is expected after a successful deprotection step but indicates a failed coupling if observed after the coupling step.
-
Negative Result (Yellow/Orange): Indicates the absence of free primary amines, signifying a complete coupling reaction.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to Fmoc-SPPS.
Table 1: Common Coupling Reagents and Their Efficiency
| Coupling Reagent | Type | Relative Efficiency | Notes |
| HBTU | Aminium Salt | High | Widely used, can cause side reactions. |
| HATU | Aminium Salt | Very High | More efficient than HBTU, especially for hindered couplings. |
| HCTU | Aminium Salt | High | A cost-effective alternative to HATU with similar efficiency. |
| DIC/HOBt | Carbodiimide | Moderate-High | Low cost, but produces an insoluble byproduct. |
| DIC/Oxyma | Carbodiimide | High | Good efficiency with a reduced risk of racemization compared to HOBt. |
Table 2: Theoretical vs. Actual Yield in a Hypothetical 70-mer Peptide Synthesis
| Yield per Step | Theoretical Overall Yield |
| 97% | 1.4% |
| 99% | 24% |
| 99.5% | 50% |
Experimental Protocols
Protocol 1: Kaiser Test
This protocol is for detecting free primary amines on the resin.
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol
-
Solution B: 1 g phenol in 0.25 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place a small sample of resin beads in a glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Protocol 2: Standard Fmoc Deprotection
Reagent:
-
20% (v/v) piperidine in dimethylformamide (DMF)
Procedure:
-
Wash the peptide-resin with DMF.
-
Add the deprotection solution to the resin.
-
Agitate the reaction vessel for 5-20 minutes at room temperature. The time can be extended for difficult sequences.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
Protocol 3: Amino Acid Coupling using HATU
Reagents:
-
Fmoc-amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, HATU, and DIPEA in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive, continue the coupling or proceed to a double coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 4: Cleavage and Final Deprotection
Reagent:
-
Cleavage Cocktail (e.g., TFA / TIS / H₂O 95 / 2.5 / 2.5). The composition may vary depending on the peptide sequence.
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Incubate at room temperature for 2 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and dry the peptide.
Visualizations
Caption: A simplified workflow for solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting low yield in SPPS.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Labeled Glycine Residues
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with incomplete Nα-Fmoc deprotection of labeled glycine residues during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This prevents the subsequent coupling of the next amino acid, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection, especially for labeled glycine residues?
Several factors can contribute to inefficient Fmoc removal:
-
Steric Hindrance: The bulky nature of some fluorescent labels or other modifications attached to the glycine side chain can physically obstruct the piperidine base from accessing the Fmoc group.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from reaching the N-terminal Fmoc group.[3][4] This is a sequence-dependent issue.
-
Suboptimal Reagents or Protocols: Degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can lead to incomplete deprotection.
-
Poor Resin Swelling: If the solid support is not properly swelled, reagent access to the peptide chains is hindered.
Q3: How can I detect if the Fmoc deprotection of my labeled glycine is incomplete?
Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the peptide will show a peak for the desired product and a later-eluting peak corresponding to the Fmoc-protected peptide.
-
Mass Spectrometry (MS): The mass spectrum of the crude peptide will show a mass corresponding to the expected peptide and another mass that is 222.24 Da higher, which is the mass of the Fmoc group.
-
Kaiser Test (Ninhydrin Test): This is a qualitative test performed on a resin sample. A blue color indicates the presence of free primary amines (successful deprotection), while a yellow color suggests the Fmoc group is still attached. Note: This test is not reliable for N-terminal proline.
-
UV-Vis Spectrophotometry: The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically at around 301-312 nm. Automated synthesizers often use this method to ensure complete deprotection.
Troubleshooting Guide
Problem: HPLC analysis of my crude peptide shows a significant peak corresponding to the Fmoc-protected, labeled glycine-containing peptide.
This is a clear indication of incomplete Fmoc deprotection. Here are several strategies to address this issue:
Strategy 1: Optimization of Standard Deprotection Protocol
For moderately hindered labeled glycines, optimizing the standard piperidine-based protocol may be sufficient.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Deprotection Time | 2 x 10 min | 2 x 20-30 min | Allows more time for the base to access the sterically hindered Fmoc group. |
| Temperature | Room Temperature | 30-40°C | Increases the reaction rate. Use with caution to avoid side reactions like aspartimide formation. |
| Reagent Concentration | 20% Piperidine in DMF | 30-50% Piperidine in DMF | A higher concentration of the base can improve deprotection efficiency. |
Strategy 2: Use of Stronger Deprotection Reagents
For highly hindered labeled glycines where optimization of the standard protocol is insufficient, stronger base cocktails can be employed.
| Reagent Cocktail | Composition | Rationale | Caution |
| DBU/Piperidine | 1-2% DBU in 20% Piperidine/DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can enhance deprotection efficiency. | DBU is a very strong base and may promote side reactions. Use judiciously. |
| DBU/Piperazine | 2% DBU and 5% Piperazine in NMP | This combination has been shown to be effective for difficult sequences. | Monitor reaction progress carefully to avoid side reactions. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Deprotection (Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure completeness.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents.
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.
Protocol 3: Kaiser Test for Free Primary Amines
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
Technical Support Center: Troubleshooting Isotopic Scrambling in Peptide Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address isotopic scrambling during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of peptide synthesis?
A: Isotopic scrambling refers to the unintentional loss, migration, or exchange of isotopic labels (e.g., Deuterium, ¹³C, ¹⁵N) within a peptide during its synthesis or analysis. This can lead to a final product with a heterogeneous isotopic distribution, compromising the accuracy of subsequent experiments that rely on the precise mass of the peptide, such as quantitative proteomics or NMR studies.[1]
Q2: When can isotopic scrambling occur?
A: Isotopic scrambling can happen at several stages of the peptide synthesis and analysis workflow:
-
During Solid-Phase Peptide Synthesis (SPPS): Particularly during base-catalyzed steps like Fmoc deprotection and amino acid coupling.[2][3]
-
During Cleavage and Deprotection: The acidic conditions of Trifluoroacetic Acid (TFA) cleavage can sometimes contribute to scrambling, especially for sensitive residues.
-
During Post-Synthesis Workup and Analysis (Back-Exchange): This is a common issue for deuterium-labeled peptides where deuterons on amide bonds or some side chains can exchange with protons from the aqueous environment during purification and LC-MS analysis.
Troubleshooting Guide: Isotopic Scrambling During Solid-Phase Peptide Synthesis (SPPS)
Problem: My mass spectrometry (MS) analysis shows a lower-than-expected mass for my isotopically labeled peptide, or a distribution of masses, suggesting loss of isotopic labels.
This section will guide you through identifying and mitigating isotopic scrambling that occurs during the chemical synthesis process.
Issue 1: Suspected Scrambling at the α-Carbon
Q: I have incorporated an α-deuterated amino acid, but my MS results suggest partial or complete loss of the deuterium label. What is the likely cause?
A: The most probable cause is base-catalyzed epimerization or racemization at the α-carbon during the SPPS cycles.[2][3] The hydrogen (or in this case, deuterium) at the α-carbon of an amino acid is weakly acidic and can be abstracted by a base. This is particularly relevant during two key steps:
-
Fmoc Deprotection: The use of a base like piperidine to remove the Fmoc protecting group can lead to the abstraction of the α-deuteron.
-
Amino Acid Coupling: The basic environment created during the activation of the carboxylic acid and the coupling reaction can also facilitate this exchange.
This process leads to the replacement of the deuterium with a proton from the solvent or another proton source, resulting in a loss of the isotopic label.
Caption: Mechanism of α-carbon isotopic scrambling via base-catalyzed enolization.
Troubleshooting Steps:
-
Review Your Amino Acid Sequence: Amino acids such as Cysteine (Cys) and Histidine (His) are particularly prone to racemization and, by extension, isotopic scrambling at the α-carbon.
-
Modify Fmoc Deprotection Conditions:
-
Reduce Deprotection Time: Minimize the exposure of the peptide to piperidine. Modern fast-flow synthesizers often use very short deprotection times.
-
Consider Alternative Bases: While piperidine is standard, for highly sensitive sequences, exploring other base options might be necessary. However, be aware that stronger bases like DBU can increase other side reactions like aspartimide formation.
-
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Use a coupling reagent that minimizes racemization. Urionium/aminium-based reagents like HBTU, HATU, and HCTU, when used with an additive like HOBt or Oxyma, are generally effective at suppressing racemization.
-
Minimize Base Exposure: If using a carbodiimide like DIC, the addition of HOBt or Oxyma is crucial to prevent the formation of a highly racemization-prone oxazolone intermediate. Avoid excess tertiary amines in the coupling step.
-
Issue 2: Suspected Scrambling on Amino Acid Side Chains
Q: I have a deuterium label on an amino acid side chain, and I'm observing isotopic scrambling. What could be the cause?
A: Side-chain isotopic scrambling is less common than at the α-carbon but can occur depending on the amino acid and the reaction conditions.
-
Acid/Base Labile Protons: Protons (or deuterons) on some side chains can be acidic enough to be exchanged under the basic conditions of Fmoc deprotection or the acidic conditions of TFA cleavage.
-
Side Reactions: Certain side reactions can lead to the loss or migration of isotopic labels. For example, the formation of aspartimide from aspartic acid involves the side-chain carboxyl group and can create a chiral center that may be susceptible to scrambling upon ring-opening.
Troubleshooting Steps:
-
Evaluate Side-Chain Protecting Groups: Ensure that the protecting groups used for your isotopically labeled amino acids are robust enough to withstand all the steps of your synthesis until the final cleavage.
-
Optimize Cleavage Conditions:
-
Scavengers are Crucial: During TFA cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups. These can attack sensitive residues. While not a direct cause of H/D exchange, these side reactions can lead to a complex mixture of products that may be misinterpreted as scrambling. The choice of scavengers should be tailored to your peptide sequence.
-
Minimize Cleavage Time: Use the minimum time required for complete deprotection to reduce potential acid-catalyzed side reactions.
-
| Sensitive Residue | Recommended Scavenger(s) | Potential Side Reaction Prevented |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | Alkylation of the indole ring |
| Methionine (Met) | Thioanisole | Oxidation to sulfoxide |
| Cysteine (Cys) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | Reattachment of protecting groups |
| Arginine (Arg) | Triisopropylsilane (TIS), Water | Pmc/Pbf group reattachment |
This table summarizes common scavengers used during TFA cleavage to prevent side reactions on sensitive amino acids.
Troubleshooting Guide: Isotopic Scrambling During Analysis (Back-Exchange)
Problem: My deuterium-labeled peptide appears to have the correct mass immediately after synthesis, but I lose isotopic enrichment during LC-MS analysis.
This is a classic case of "back-exchange," where deuterons on labile positions (like backbone amides) are replaced by protons from the aqueous mobile phase.
References
Technical Support Center: Purification of Peptides with Fmoc-Gly-OH-13C2,15N
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Gly-OH-13C2,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Does the isotopic labeling of this compound introduce unique purification challenges compared to its non-labeled counterpart?
A1: The isotopic labels (13C and 15N) in this compound do not alter the fundamental chemical properties of the glycine residue.[1] Therefore, the purification challenges encountered are generally not due to the isotopic labeling itself but are characteristic of the peptide's sequence and the nature of Fmoc-based solid-phase peptide synthesis (SPPS). The primary considerations for purification remain the peptide's hydrophobicity, secondary structure, and potential for aggregation.
Q2: What are the most common impurities encountered during the synthesis of peptides containing this compound?
A2: Impurities in peptide synthesis are typically sequence-dependent but some common classes of impurities include:
-
Deletion Sequences: Resulting from incomplete coupling or deprotection steps.[2] Glycine residues themselves are generally less prone to sterically hindered incomplete coupling.
-
Truncated Sequences: Caused by chain termination, which can be induced by trace amounts of acetic acid in the Fmoc-amino acid stock.
-
Fmoc-Xaa-Xaa-OH Dipeptide Impurities: These can be present in the Fmoc-amino acid raw material and get incorporated into the peptide chain.[3][4]
-
Products of Side Reactions: Aspartimide formation, particularly in sequences containing Asp-Gly, is a major issue. Other side reactions include racemization and oxidation of sensitive residues like Cys and Met.
-
Residual Unlabeled Glycine: The starting this compound material may contain a small percentage (≤2%) of unlabeled glycine, which can be incorporated into the peptide.
Q3: My peptide containing the Gly-Gly motif shows significant aggregation during purification. How can I address this?
A3: The Gly-Gly motif is known to promote peptide aggregation, making synthesis and purification challenging. Here are several strategies to mitigate aggregation:
-
Solvent Modification: During purification, using solvents like N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the mobile phase can help disrupt secondary structures.
-
Chaotropic Salts: The addition of chaotropic salts such as guanidinium chloride or urea to the purification buffers can disrupt hydrogen bonding and reduce aggregation.
-
Elevated Temperature: Performing purification at a slightly elevated temperature can sometimes improve solubility and reduce aggregation, but this should be done cautiously to avoid degradation.
-
pH Adjustment: Modifying the pH of the mobile phase can alter the charge state of the peptide and potentially reduce aggregation.
-
Use of Dmb Dipeptides: For future syntheses, incorporating a dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Gly-(Dmb)Gly-OH, can disrupt aggregation during SPPS and is removed during the final cleavage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your peptide containing this compound.
Issue 1: Broad or Tailing Peaks in Reverse-Phase HPLC
Symptoms:
-
The main peptide peak in the chromatogram is broad and asymmetrical (tailing).
-
Poor resolution from nearby impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Peptide Aggregation | Dissolve the crude peptide in a stronger solvent (e.g., with a higher percentage of organic phase, or containing DMSO/NMP) before injection. Use chaotropic agents in the mobile phase. |
| Secondary Interactions with Silica | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%). |
| Column Overload | Reduce the amount of peptide loaded onto the column. |
| Inappropriate Gradient | Optimize the HPLC gradient. A shallower gradient can improve resolution. |
Issue 2: Low Peptide Solubility in Purification Buffer
Symptoms:
-
Difficulty dissolving the lyophilized crude peptide in the initial mobile phase (e.g., water with 0.1% TFA).
-
Precipitation of the peptide upon injection into the HPLC system.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrophobic Peptide Sequence | Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions. Dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or acetonitrile first, and then slowly dilute with the aqueous mobile phase. |
| Acidic or Basic Nature of Peptide | For acidic peptides (net negative charge), try dissolving in a basic solution (e.g., add a small amount of ammonium hydroxide). For basic peptides (net positive charge), use an acidic solution (e.g., 10% acetic acid). |
| Peptide Aggregation | Use sonication to aid dissolution. Consider dissolving in solutions containing denaturants like 6 M guanidinium hydrochloride, which can then be injected. |
Issue 3: Presence of a +57 Da Impurity in Mass Spectrometry Analysis
Symptoms:
-
A significant peak is observed in the mass spectrum at the expected mass of your peptide +57 Da.
Possible Causes & Solutions:
| Cause | Solution |
| Glycine Addition | This is a common issue in peptides containing glycine, where an extra glycine residue is added. This can happen if the Fmoc-Gly-OH raw material contains Fmoc-Gly-Gly-OH dipeptide impurity. |
| Incomplete Deprotection | If the Fmoc group of the previously coupled amino acid is not completely removed, the subsequent coupling of Fmoc-Gly-OH will be inefficient, leading to a deletion peptide. However, if a small amount of deprotection occurs during the coupling step, a double addition can occur. |
| Purification Strategy | A well-optimized reverse-phase HPLC gradient can often separate the desired peptide from the +57 Da impurity. |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification
This protocol provides a starting point for the purification of peptides. Optimization will be required based on the specific properties of your peptide.
-
Peptide Solubilization:
-
Attempt to dissolve the lyophilized crude peptide in Buffer A (see below) at a concentration of 1-5 mg/mL.
-
If solubility is an issue, dissolve in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with Buffer A.
-
-
HPLC System Preparation:
-
Column: A C18 reverse-phase column is a common choice for peptide purification.
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Buffer A, 5% Buffer B) for at least 10 column volumes.
-
-
Chromatography:
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient of increasing Buffer B concentration. A typical starting gradient could be from 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Protocol for Recrystallization of Fmoc-Gly-OH
To ensure high purity of the starting material, recrystallization of Fmoc-amino acids can be performed.
-
Dissolution:
-
Charge 100g of Fmoc-Gly-OH into a flask.
-
Add 600ml of Toluene.
-
Heat the mixture to 50°C and stir for 1 hour to dissolve the solid.
-
-
Crystallization:
-
Cool the solution down to 30±5°C.
-
Continue stirring for approximately 2 hours to allow for crystal formation.
-
-
Isolation and Drying:
-
Filter the crystals and wash them with cold Toluene.
-
Collect the wet cake and dry it under vacuum at 50°C.
-
Visualizations
Caption: A workflow diagram for troubleshooting common peptide purification issues.
Caption: Decision tree for selecting a strategy to mitigate peptide aggregation.
References
Technical Support Center: Improving Mass Spectrometry Sensitivity for Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and accuracy of mass spectrometry experiments involving labeled peptides, such as those using Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the sensitivity of my labeled peptide experiment?
The overall sensitivity of a quantitative proteomics experiment is built on a foundation of meticulous sample preparation.[1][2] Key factors include:
-
Sample Quality and Purity: The presence of salts, detergents, and other contaminants can suppress ionization and interfere with chromatographic separation.[1][3] Effective peptide cleanup and desalting are crucial.[1]
-
Protein Quantification and Digestion Efficiency: Inaccurate protein quantification before digestion can lead to unequal sample loading and skewed results. Incomplete protein digestion results in fewer detectable peptides, reducing protein sequence coverage and overall sensitivity.
-
Labeling Efficiency: Incomplete labeling of peptides with isobaric tags can introduce quantification bias, as the unlabeled versions will not contribute to the reporter ion signal.
-
Co-isolation Interference: During MS analysis, the isolation window for a target peptide may also include other co-eluting peptides. These interfering ions are co-fragmented and produce reporter ions that distort the quantitative data, a phenomenon known as ratio compression.
-
Mass Spectrometer Settings: The choice of fragmentation method (e.g., HCD vs. CID), resolution, and acquisition method (e.g., MS2 vs. MS3) significantly impacts data quality and accuracy.
Q2: What is co-isolation interference (ratio compression) and how can I minimize it?
Co-isolation interference is a major issue in isobaric labeling where peptides with similar mass-to-charge ratios and retention times are selected for fragmentation along with the target peptide. This leads to reporter ions from multiple peptide sources being measured simultaneously, compressing the quantitative ratios toward 1:1 and masking true biological differences.
Strategies to Mitigate Co-isolation Interference:
-
Use MS3-based Acquisition Methods: Instruments like the Orbitrap Tribrid series can perform an additional fragmentation step (MS3). This isolates a specific fragment ion from the initial MS2 scan and fragments it again to generate "cleaner" reporter ions, significantly improving quantitative accuracy.
-
Employ Gas-Phase Fractionation (FAIMS): Field Asymmetric Ion Mobility Spectrometry (FAIMS) separates ions based on their mobility in a gas phase before they enter the mass spectrometer. This can filter out interfering ions, dramatically increasing the depth of proteome coverage and the number of identified proteins.
-
Improve Liquid Chromatography (LC) Separation: Enhancing the resolution of your chromatographic separation reduces the number of peptides co-eluting at any given time. Using longer columns, shallower gradients, or multi-dimensional LC can help resolve more peptides.
-
Optimize the Isolation Window: Narrowing the precursor isolation window on the mass spectrometer can reduce the number of co-isolated peptides, though this may come at the cost of sensitivity for the target ion.
Q3: Which labeling chemistry is better, TMT or iTRAQ?
Both TMT and iTRAQ are isobaric tagging methods that work on a similar principle. The choice often depends on the specific experimental needs, available instrumentation, and desired level of multiplexing.
| Feature | iTRAQ | TMT |
| Multiplexing | Up to 8 samples simultaneously (8-plex). | Up to 16 samples simultaneously (TMTpro 16-plex). |
| Quantitative Accuracy | Can suffer from ratio distortion in complex samples. | May offer higher quantitative accuracy and precision, but is also susceptible to ratio compression. |
| Data Analysis | Data analysis can be challenging due to increased signal complexity. | Generates large, complex datasets requiring sophisticated bioinformatics tools. |
| Cost | Reagent kits are expensive. | Reagents are also considered high-cost. |
The primary advantage of TMT is its higher multiplexing capability. Both methods face the same fundamental challenge of co-isolation interference.
Troubleshooting Guides
Problem: Low Reporter Ion Signal / Poor Sensitivity
You observe low signal intensity for your reporter ions, leading to poor quantification and fewer identified peptides.
Problem: Inaccurate Quantification / Ratio Compression
You identify a good number of proteins, but the quantitative ratios are compressed towards 1:1, and known biological changes are not detected accurately.
Quantitative Data Summary
The following table summarizes reported improvements in sensitivity and data quality from various enhancement techniques.
| Technique | Parameter Improved | Reported Improvement | Notes |
| Zeno Trap MS | MS/MS Sensitivity (LLOQ) | ~5-fold improvement | Achieved by enhancing the duty cycle to ≥90%. |
| FAIMS Pro Interface | Protein Identifications | >100% increase in Co-IP experiments | Significantly reduces interfering ions from complex samples. |
| MS3 Acquisition | Quantitative Accuracy | Substantially reduces ratio compression | Can lead to a ~12% reduction in the number of quantified proteins compared to MS2 due to longer cycle times. |
| Spectral Library Search | Peptide/Protein IDs | 4-36% more identifications than standard database search | Software like MS Ana can improve identification rates from the same dataset. |
Key Experimental Protocols
Protocol 1: Peptide Desalting and Cleanup using C18 Spin Columns
This protocol is essential for removing salts, urea, and other hydrophilic contaminants that interfere with LC-MS analysis.
Materials:
-
C18 Spin Column (e.g., Thermo Scientific Pierce)
-
Activation Solvent: 100% Acetonitrile (ACN)
-
Equilibration/Wash Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in LC-MS grade water
-
Elution Buffer: 50-80% ACN with 0.1% FA in LC-MS grade water
Procedure:
-
Activation: Add 300 µL of ACN to the spin column. Centrifuge for 1 minute at ~5,000 x g. Discard the flow-through. This wets the C18 resin.
-
Equilibration: Add 300 µL of Equilibration Buffer. Centrifuge for 1 minute and discard the flow-through. Repeat this step. This prepares the resin for peptide binding.
-
Sample Loading: Acidify your peptide sample to a pH < 3 using TFA or FA. Load the sample onto the resin bed. Centrifuge for 1 minute. Peptides will bind to the resin while salts and contaminants flow through.
-
Washing: Add 300 µL of Wash Buffer to the column. Centrifuge for 1 minute and discard the flow-through. Repeat this wash step two more times to remove residual contaminants.
-
Elution: Place the spin column into a new, clean collection tube. Add 50-100 µL of Elution Buffer. Centrifuge for 1 minute to collect the purified peptides. A second elution may be performed to maximize recovery.
-
Final Step: Dry the eluted peptides in a vacuum concentrator and reconstitute in an appropriate buffer (e.g., 5% ACN, 0.1% FA) for MS analysis.
References
Preventing racemization during Fmoc-Gly-OH-13C2,15N incorporation
This technical support center provides guidance on preventing racemization during solid-phase peptide synthesis (SPPS) that involves the incorporation of isotopically labeled amino acids like Fmoc-Gly-OH-¹³C₂,¹⁵N. While glycine itself is achiral and cannot be racemized, maintaining the stereochemical integrity of all other chiral amino acids in the peptide sequence is critical for the synthesis of biologically active and structurally sound peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-isomers.[1][2][3] In peptide synthesis, this leads to the incorporation of undesired D-amino acids into the peptide chain, which can alter the peptide's three-dimensional structure, biological activity, and immunogenicity.[3]
Q2: Why is it important to prevent racemization when incorporating Fmoc-Gly-OH-¹³C₂,¹⁵N?
A2: Although Fmoc-Gly-OH-¹³C₂,¹⁵N is achiral, it is often used in the synthesis of peptides that contain multiple chiral amino acids. The coupling conditions used to incorporate glycine can potentially cause racemization of the preceding (C-terminal) chiral amino acid residue on the solid support, or of the subsequent chiral amino acid to be coupled. Therefore, optimizing coupling conditions is crucial to maintain the stereochemical purity of the entire peptide.
Q3: What are the primary mechanisms of racemization during Fmoc-SPPS?
A3: There are two main pathways for racemization during the coupling step of Fmoc-SPPS:
-
Oxazolone Formation: The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to racemization. The subsequent reaction with the amine on the resin opens the ring to form the peptide bond, but with a mixture of L and D isomers.[2]
-
Direct Enolization: A base present in the reaction can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues and provides solutions to minimize racemization during peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-amino acid detected in the final peptide. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | Use a coupling reagent known for low racemization. Carbodiimide-based reagents like DIC in combination with racemization-suppressing additives (e.g., HOBt, OxymaPure) are a good choice. For challenging couplings, consider phosphonium or aminium/uronium salt-based reagents like HBTU, HATU, or COMU, which generally lead to lower racemization levels. |
| Inappropriate Base: The type and concentration of the base used can significantly influence racemization. Strong bases can readily abstract the α-proton. | Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over diisopropylethylamine (DIPEA). Use the minimum necessary amount of base. | |
| Prolonged Pre-activation Time: Leaving the amino acid activated for an extended period before adding it to the resin increases the risk of racemization. | Minimize pre-activation time. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin. | |
| High Coupling Temperature: Elevated temperatures can accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature. Room temperature is generally suitable. For particularly sensitive amino acids, coupling at 0°C may be beneficial. While microwave synthesis can be efficient, it's important to control the temperature to avoid excessive racemization, especially for sensitive residues like Cysteine and Histidine. | |
| Solvent Choice: The polarity of the solvent can affect the rate of racemization. | Use high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices. Some studies suggest that less polar solvents can reduce racemization. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and peptide sequence. The following table provides a summary of factors influencing racemization.
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization | Reference |
| Coupling Reagent | Carbodiimides (DIC, DCC) with additives (HOBt, Oxyma) | Carbodiimides without additives | |
| Additives | HOAt, OxymaPure, 6-Cl-HOBt | No additive | |
| Base | Sterically hindered bases (2,4,6-collidine), Weaker bases (NMM) | Strong, non-hindered bases (DIPEA) | |
| Temperature | 0°C to Room Temperature | Elevated temperatures (e.g., > 60°C) | |
| Solvent | Less polar solvents | More polar solvents | |
| Pre-activation Time | Short or in situ activation | Prolonged pre-activation |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gly-OH-¹³C₂,¹⁵N with Minimized Racemization Risk for the Preceding Amino Acid
This protocol is designed for the manual solid-phase synthesis of a peptide where Fmoc-Gly-OH-¹³C₂,¹⁵N is being incorporated.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gly-OH-¹³C₂,¹⁵N
-
Diisopropylcarbodiimide (DIC)
-
1-hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
N-methylmorpholine (NMM) (if the N-terminal amine is a salt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Drain and repeat for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine and by-products.
-
Amino Acid Activation (in situ): a. In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N (3-5 equivalents relative to resin loading) and HOBt or OxymaPure (3-5 equivalents) in DMF. b. Add this solution to the reaction vessel containing the washed and deprotected peptide-resin. c. Add DIC (3-5 equivalents) to the reaction vessel.
-
Coupling: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products.
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: Racemization mechanism via oxazolone intermediate.
Experimental Workflow for Minimizing Racemization
Caption: Workflow for minimizing racemization during coupling.
References
Validation & Comparative
A Comparative Guide to Fmoc-Gly-OH-13C2,15N and Unlabeled Fmoc-Gly-OH in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of building blocks is paramount to achieving desired outcomes, whether for basic research or therapeutic development. Among the simplest of these building blocks is Fmoc-glycine (Fmoc-Gly-OH). This guide provides an objective comparison between the isotopically labeled Fmoc-Gly-OH-13C2,15N and its unlabeled counterpart. The primary distinction lies not in their synthetic performance, which is chemically identical, but in their downstream applications, particularly in analytical techniques requiring internal standards or specific signal detection.
Product Specifications
A fundamental comparison begins with the physical and chemical properties of both molecules. As detailed in Table 1, the key difference is the molecular weight, which is a direct result of the isotopic enrichment in this compound.
| Property | This compound | Unlabeled Fmoc-Gly-OH |
| Molecular Formula | C₁₅¹³C₂H₁₅¹⁵NO₄ | C₁₇H₁₅NO₄ |
| Molecular Weight | 300.28 g/mol [1][2][3] | 297.31 g/mol |
| CAS Number | 285978-13-4[1][3] | 29022-11-5 |
| Isotopic Purity | Typically >98% for ¹³C and ¹⁵N | Not Applicable |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
Performance in Peptide Synthesis
From a chemical reactivity standpoint, this compound and unlabeled Fmoc-Gly-OH behave identically in standard solid-phase peptide synthesis (SPPS) protocols. The isotopic labels (¹³C and ¹⁵N) are stable and do not alter the chemical properties of the glycine molecule. Therefore, the efficiency of coupling and deprotection steps, as well as the overall yield and purity of the resulting peptide, are expected to be comparable under the same reaction conditions.
The choice between the two is therefore dictated by the intended application of the final peptide rather than by any difference in their performance during the synthesis process itself.
Key Applications and Experimental Support
The utility of this compound becomes apparent in analytical applications where precise quantification or structural analysis is required.
Quantitative Proteomics using Mass Spectrometry
In mass spectrometry-based proteomics, stable isotope-labeled peptides are invaluable as internal standards for absolute quantification of proteins. A known quantity of a heavy isotope-labeled peptide, synthesized using building blocks like this compound, is spiked into a complex biological sample. The target protein is then proteolytically digested, and the resulting native "light" peptides are analyzed alongside the spiked "heavy" standard. The ratio of the signal intensities of the light and heavy peptides allows for precise quantification of the endogenous protein.
Experimental Protocol: Synthesis of an Isotopically Labeled Peptide for Mass Spectrometry
This protocol outlines the general steps for synthesizing a peptide containing a ¹³C and ¹⁵N labeled glycine residue using manual or automated solid-phase peptide synthesis.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
To couple the first amino acid, dissolve the desired Fmoc-amino acid, an activating agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF and add to the resin.
-
For subsequent couplings, repeat the deprotection and coupling steps with the respective amino acids.
-
When incorporating the labeled glycine, use this compound in place of the unlabeled version.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Structural Biology using NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides and proteins in solution. The incorporation of ¹³C and ¹⁵N isotopes provides enhanced sensitivity and allows for the use of heteronuclear NMR experiments. These experiments help to resolve spectral overlap and provide crucial information for resonance assignment, which is the first step in determining the structure. This compound is used to introduce labels at specific glycine residues, which can be critical for studying protein folding, ligand interactions, and enzyme mechanisms.
Experimental Protocol: Preparation of an Isotopically Labeled Peptide for NMR Analysis
-
Peptide Synthesis: Synthesize the peptide using the SPPS protocol described above, incorporating this compound at the desired position(s).
-
Purification and Lyophilization: Purify the peptide to >95% purity using RP-HPLC and lyophilize to obtain a stable powder.
-
Sample Preparation for NMR:
-
Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O or 100% D₂O). The choice of buffer and pH is critical for peptide stability and to ensure that the amide proton exchange is not too fast.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.
-
The ¹H-¹⁵N HSQC spectrum will show a correlation peak for each ¹⁵N-labeled amide group, providing a "fingerprint" of the peptide backbone.
-
The ¹H-¹³C HSQC will provide correlations for the ¹³C-labeled carbons.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software to assign the resonances and calculate structural restraints (e.g., from NOEs) to determine the three-dimensional structure of the peptide.
Workflow and Pathway Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general workflow of solid-phase peptide synthesis and the logic behind choosing the labeled or unlabeled compound.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision logic for choosing between labeled and unlabeled Fmoc-Gly-OH.
Conclusion
The choice between this compound and its unlabeled counterpart is straightforward and application-driven. For routine peptide synthesis where the final product is used for biological assays or screening purposes without the need for isotopic tracking, the more economical unlabeled Fmoc-Gly-OH is the appropriate choice. However, for advanced analytical applications such as quantitative proteomics and detailed structural elucidation by NMR, the isotopically labeled this compound is an indispensable tool. Its identical chemical reactivity ensures seamless integration into standard synthesis protocols, while the incorporated stable isotopes provide the necessary signals for precise and sensitive downstream analysis.
References
A Comparative Guide to Fmoc-Gly-OH-13C2,15N and Other Labeled Amino Acids in Modern Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and drug development, the precise quantification and tracking of proteins and peptides are paramount. Isotopic labeling of amino acids has emerged as a cornerstone technique, enabling researchers to delve into the complexities of cellular processes with high accuracy. Among the array of available labeled amino acids, Fmoc-Gly-OH-13C2,15N, a glycine molecule enriched with two carbon-13 isotopes and one nitrogen-15 isotope, offers distinct advantages for sensitive and reliable analysis. This guide provides an objective comparison of this compound with other labeled amino acids, supported by experimental principles and detailed methodologies, to aid researchers in selecting the optimal tools for their studies.
Performance Comparison of Labeled Amino Acids
The choice of an isotopically labeled amino acid significantly impacts the outcome of quantitative and qualitative analyses. Key performance characteristics differentiate this compound from other commonly used labeled amino acids.
Quantitative Data Summary
| Feature | This compound | Deuterated Amino Acids (e.g., Glycine-d2,d5) | Single Isotope Labeled Amino Acids (e.g., Glycine-13C2 or Glycine-15N) |
| Primary Application | Mass Spectrometry (MS)-based quantitative proteomics, Nuclear Magnetic Resonance (NMR) structural studies.[1][2] | Primarily MS-based quantification. | MS-based quantification and NMR studies.[3] |
| Mass Shift | +3 Da (2 from 13C, 1 from 15N) | Variable (e.g., +2 or +5 Da) | +2 Da (13C2) or +1 Da (15N) |
| Chromatographic Co-elution | Excellent co-elution with the corresponding unlabeled ("light") peptide. | Potential for slight chromatographic separation from the light counterpart, which can affect quantification accuracy. | Excellent co-elution with the light peptide. |
| MS Spectral Complexity | Predictable and distinct isotopic pattern, minimizing overlap with the natural isotopic envelope of the unlabeled peptide. | Can introduce more complex isotopic patterns. | Simpler isotopic patterns, but with a smaller mass shift, which might lead to some overlap with the light peptide's isotopic cluster. |
| NMR Spectroscopy | The presence of both 13C and 15N allows for advanced multi-dimensional NMR experiments for structural and dynamic studies.[4] | Not typically used for heteronuclear NMR experiments. | 13C or 15N labeling is used for specific NMR applications, but dual labeling provides more comprehensive information.[3] |
| Metabolic Stability | Stable isotopes do not alter the metabolic fate of the amino acid. | Deuterium labels can sometimes exhibit minor isotope effects in biological systems. | Stable isotopes are metabolically stable. |
| Relative Cost | Generally higher due to the dual-labeling process. | Can be more cost-effective than dual-labeled compounds. | Cost is intermediate between deuterated and dual-labeled amino acids. |
Key Advantages of Dual 13C and 15N Labeling
The dual labeling of Fmoc-Gly-OH with both 13C and 15N isotopes provides a significant advantage in quantitative proteomics. The resulting +3 Da mass shift for each incorporated glycine residue creates a clear and distinct separation between the "heavy" labeled peptide and its "light" unlabeled counterpart in a mass spectrum. This minimizes the potential for isotopic envelope overlap, leading to more accurate and precise quantification, especially for low-abundance peptides. Furthermore, the use of stable isotopes of carbon and nitrogen, which are fundamental components of the peptide backbone, ensures that the labeled amino acid behaves identically to its natural counterpart during chromatographic separation and ionization, a critical factor for reliable quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful application of labeled amino acids in research. Below are protocols for key experiments utilizing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing a 13C and 15N labeled glycine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-amino acids (including this compound)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: Methanol
-
Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3 equivalents relative to the resin substitution) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection: Wash the resin with DMF and DCM and dry it under vacuum. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Quantitative Proteomics using a Labeled Peptide Standard
This protocol describes the use of a synthesized peptide containing this compound as an internal standard for the absolute quantification of a target protein in a complex sample.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Synthesized heavy peptide standard (containing 13C2,15N-Glycine) of known concentration
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
Solid-phase extraction (SPE) C18 cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Lyse the cells or prepare the biological sample to extract the proteins.
-
Determine the total protein concentration of the sample using a suitable method (e.g., BCA assay).
-
-
Spiking of Internal Standard: Add a known amount of the heavy labeled peptide standard to the protein sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer.
-
Reduction and Alkylation:
-
Add DTT to the sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate the cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested sample with formic acid.
-
Desalt and concentrate the peptides using an SPE C18 cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS. The mass spectrometer should be operated in a targeted mode (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM) to monitor the specific transitions of both the light (endogenous) and heavy (standard) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the ratio of the light to heavy peak areas.
-
Determine the absolute concentration of the endogenous peptide (and thus the protein) in the original sample based on the known concentration of the spiked heavy peptide standard.
-
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. (~13~C_2_,~15~N)Glycine | 211057-02-2 | Benchchem [benchchem.com]
- 2. Glycine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-1673-H-1 [isotope.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Glycine (¹³Câ, 97-99%; 2,2-Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6799-0.25 [isotope.com]
A Comparative Guide to the Validation of Isotopic Incorporation in Peptides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leading stable isotope labeling techniques for quantitative proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We delve into their principles, experimental workflows, quantitative performance, and the software used for data analysis, supported by experimental data and detailed protocols.
Introduction to Isotopic Labeling in Proteomics
Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance changes between different biological samples.[1][2] These methods rely on the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides, which introduces a mass difference that can be detected by a mass spectrometer.[3] This allows for the direct comparison of protein levels between a "heavy" labeled sample and a "light" unlabeled or differentially labeled sample.[4]
Comparison of Key Isotopic Labeling Methodologies
The choice of labeling strategy is critical and depends on the experimental goals, sample type, and desired level of multiplexing. Here, we compare the three most prevalent methods: SILAC, iTRAQ, and TMT.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of SILAC, iTRAQ, and TMT, providing a comparative overview of their quantitative capabilities.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | Metabolic labeling in vivo | Chemical labeling in vitro | Chemical labeling in vitro |
| Labeling Stage | Protein level (during cell culture) | Peptide level (post-digestion) | Peptide level (post-digestion) |
| Multiplexing | Typically 2- or 3-plex | 4-plex and 8-plex | Up to 18-plex (TMTpro) |
| Quantification | MS1 level (precursor ion intensity) | MS2 level (reporter ion intensity) | MS2 or MS3 level (reporter ion intensity) |
| Accuracy | High, less prone to ratio compression | Moderate, susceptible to ratio compression | High, especially with MS3, which reduces ratio compression |
| Precision | High, as samples are mixed early in the workflow | Good | Good to High |
| Sample Type | Proliferating cells in culture | Virtually any sample type (tissues, biofluids, cells) | Virtually any sample type (tissues, biofluids, cells) |
| Cost | High (labeled amino acids and media) | High (reagents) | High (reagents) |
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for successful and reproducible quantitative proteomics experiments. Below are the generalized workflows and key steps for SILAC, iTRAQ, and TMT.
General Workflow for Isotopic Labeling and Mass Spectrometry
The following diagram illustrates a generalized workflow applicable to most stable isotope labeling experiments in proteomics.
SILAC: Metabolic Labeling Workflow
SILAC involves the metabolic incorporation of "heavy" amino acids into proteins during cell growth.
SILAC Experimental Protocol:
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium where normal arginine and lysine are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Isotopic Incorporation Check: After at least five to six cell doublings, a small aliquot of the "heavy" cells is harvested to verify that the isotopic incorporation is greater than 95%. This is a critical validation step and can be performed by a short LC-MS/MS analysis and checking the isotopic distribution of several abundant peptides.
-
Experimental Treatment: Once complete incorporation is confirmed, the experimental treatment is applied to one or both cell populations.
-
Sample Mixing and Protein Extraction: The "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein amount. The mixed cells are then lysed, and the total protein is extracted.
-
Protein Digestion: The protein mixture is digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.
iTRAQ and TMT: Chemical Labeling Workflows
iTRAQ and TMT are isobaric tagging methods where different samples are labeled with tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer.
iTRAQ/TMT Experimental Protocol:
-
Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then reduced, alkylated, and digested into peptides, typically with trypsin.
-
Peptide Labeling: The resulting peptide mixtures are then labeled with the respective iTRAQ or TMT reagents. Each sample is labeled with a unique tag.
-
Sample Pooling: After labeling, the samples are pooled into a single mixture.
-
Peptide Fractionation: For complex samples, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. Quantification is performed at the MS2 (or MS3 for TMT) level by comparing the intensities of the reporter ions that are generated upon fragmentation of the labeled peptides.
Data Analysis and Validation of Isotopic Incorporation
The analysis of data from isotopically labeled experiments requires specialized software to perform peptide identification, quantification, and validation of labeling efficiency.
Software for Data Analysis
Several software packages are available for analyzing quantitative proteomics data. Among the most widely used are:
-
MaxQuant: A popular open-source platform for analyzing large-scale proteomics data. It is particularly well-suited for SILAC data analysis and can be used to assess the efficiency of isotopic incorporation. MaxQuant can also be used for the analysis of iTRAQ and TMT data.
-
Skyline: A freely available Windows client application for building and analyzing quantitative proteomics experiments. It supports data from various mass spectrometry platforms and can be used to analyze data from SILAC, iTRAQ, and TMT experiments.
-
Proteome Discoverer (Thermo Fisher Scientific): A comprehensive data analysis platform for proteomics research that supports various quantitative workflows, including SILAC, iTRAQ, and TMT.
-
FragPipe: A complete proteomics pipeline that can be used for the identification and quantification of MS1-labeled samples like SILAC.
Validation of Isotopic Incorporation
Ensuring complete and accurate isotopic labeling is critical for reliable quantification.
-
SILAC: The incorporation efficiency in SILAC experiments should be checked before proceeding with the main experiment. This is typically done by analyzing a small portion of the "heavy" labeled cells and using software like MaxQuant to determine the percentage of peptides that are fully labeled. An incorporation efficiency of over 95% is generally considered acceptable.
-
iTRAQ and TMT: For chemical labeling methods, it's important to ensure complete labeling of the peptides. This can be assessed by searching the mass spectrometry data for unlabeled peptides. Incomplete labeling can lead to inaccurate quantification.
Conclusion
The choice between SILAC, iTRAQ, and TMT for validating isotopic incorporation in peptides by mass spectrometry depends on the specific research question, sample type, and available resources. SILAC offers high accuracy and is well-suited for studies in cell culture. iTRAQ and TMT provide higher multiplexing capabilities, making them ideal for comparing multiple samples in a single experiment. Regardless of the method chosen, careful experimental design, execution of detailed protocols, and the use of appropriate data analysis software are essential for obtaining reliable and reproducible quantitative results.
References
A Researcher's Guide to NMR Spectral Comparison: Labeled vs. Unlabeled Peptides
For researchers in drug development and structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of peptides. A critical decision in designing NMR experiments is whether to use an isotopically labeled or an unlabeled peptide. This guide provides an objective comparison of the NMR spectra of labeled and unlabeled peptides, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.
Key Differences at a Glance
Isotopic labeling, typically with ¹⁵N, ¹³C, and sometimes ²H, offers significant advantages for larger peptides and complex structural studies. For smaller peptides, however, experiments on unlabeled samples can be sufficient and more cost-effective. The choice hinges on the size of the peptide and the specific information required.
| Feature | Unlabeled Peptides | Labeled Peptides (e.g., ¹⁵N, ¹³C) |
| Primary Use Cases | Small peptides (< 40 residues), initial structural assessment, conformational analysis. | Larger peptides (> 40 residues), detailed structural determination, protein-ligand interaction studies, dynamics. |
| Typical NMR Experiments | 1D ¹H, 2D ¹H-¹H COSY, TOCSY, NOESY. | 2D ¹⁵N-¹H HSQC, 3D/4D heteronuclear experiments (e.g., HNCO, HNCA). |
| Spectral Complexity | Can be high due to overlapping ¹H signals, especially with increasing size. | Simplified spectra due to the dispersion of signals into additional dimensions (¹⁵N, ¹³C). |
| Sensitivity | Generally lower, requiring higher sample concentrations. At half the concentration, the measurement time is four times as long to get the same signal-to-noise.[1] | Significantly higher signal-to-noise ratio, allowing for lower sample concentrations and faster data acquisition.[2][3] |
| Resolution | Limited by the dispersion of ¹H chemical shifts. | Greatly enhanced resolution by spreading peaks over the chemical shifts of the heteronuclei. |
| Information Content | Provides through-bond (COSY, TOCSY) and through-space (NOESY) proton-proton correlations. | Provides direct correlations between heteronuclei and their attached protons, enabling unambiguous resonance assignment and detailed structural analysis. |
| Cost & Effort | Lower cost and simpler sample preparation. | Higher cost due to isotopically enriched media and more complex protein expression and purification protocols. |
Experimental Protocols
Detailed methodologies are crucial for reproducible NMR studies. Below are representative protocols for acquiring 2D spectra of both unlabeled and labeled peptides.
Protocol 1: 2D ¹H-¹H TOCSY for Unlabeled Peptides
Total Correlation Spectroscopy (TOCSY) is a powerful experiment for identifying coupled proton spin systems within each amino acid residue of an unlabeled peptide.
1. Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.0-7.0) to a final concentration of 1-5 mM.[2]
-
Add 5-10% D₂O to the sample for the spectrometer lock.
-
Filter the sample to remove any particulate matter.[4]
-
Transfer approximately 500 µL of the sample into a high-quality NMR tube.
2. NMR Data Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Set up a 2D TOCSY experiment using a standard pulse sequence (e.g., mlevph).
-
Key parameters to set include:
-
Spectral widths in both dimensions (typically 10-12 ppm for ¹H).
-
Number of data points in the direct (e.g., 2048) and indirect (e.g., 512) dimensions.
-
Mixing time (typically 60-80 ms to observe correlations throughout the spin system).
-
Number of scans per increment, depending on the sample concentration.
-
Relaxation delay (e.g., 1.5-2.0 s).
-
3. Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum using a known signal (e.g., residual water or an internal standard).
Protocol 2: 2D ¹⁵N-¹H HSQC for Labeled Peptides
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of labeled peptide and protein NMR, providing a "fingerprint" of the molecule with one peak for each backbone and sidechain amide group.
1. Sample Preparation (¹⁵N-labeled):
-
Express the peptide in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Purify the labeled peptide.
-
Prepare the NMR sample as described for the unlabeled peptide, typically at a concentration of 0.5-1.0 mM.
2. NMR Data Acquisition:
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Acquire a 1D ¹H spectrum.
-
Set up a 2D ¹⁵N-¹H HSQC experiment using a sensitivity-enhanced pulse sequence (e.g., hsqcetf3gpsi).
-
Key parameters to set include:
-
Spectral widths for ¹H (e.g., 12 ppm) and ¹⁵N (e.g., 35 ppm).
-
Number of data points in the direct (¹H) and indirect (¹⁵N) dimensions.
-
Number of scans per increment.
-
Relaxation delay.
-
3. Data Processing:
-
Process the data similarly to the TOCSY spectrum, with appropriate window functions for each dimension.
Visualizing the Workflow and Spectral Differences
The following diagrams illustrate the experimental workflows and the fundamental differences in the resulting NMR spectra.
Quantitative Data Comparison: A Case Study Perspective
Obtaining a universal quantitative comparison of NMR parameters for labeled versus unlabeled peptides is challenging, as the effects are highly dependent on the specific peptide, its size, and the experimental conditions. However, we can generalize the expected outcomes based on published studies.
For a hypothetical 50-residue peptide, we can anticipate the following trends:
| NMR Parameter | Unlabeled Peptide (2D ¹H-¹H TOCSY) | ¹⁵N-Labeled Peptide (2D ¹⁵N-¹H HSQC) | Rationale |
| ¹H Chemical Shift Range (ppm) | Amide: ~7.0-9.0; Alpha: ~3.5-5.0; Sidechain: ~0.5-7.5 | Amide: ~7.0-9.0; Alpha: ~3.5-5.0; Sidechain: ~0.5-7.5 | Isotopic labeling has a minimal direct effect on proton chemical shifts. |
| ¹⁵N Chemical Shift Range (ppm) | Not applicable | Backbone Amide: ~105-135 | Provides a second dimension for signal dispersion. |
| ³J(HN,Hα) Coupling Constant (Hz) | Measurable, but can be difficult in crowded regions. | More readily and accurately measured from well-resolved crosspeaks. | Isotopic labeling itself does not significantly alter J-coupling values, but spectral simplification allows for more precise measurement. |
| Signal-to-Noise Ratio (S/N) | Lower | Significantly Higher | Sensitivity is enhanced in heteronuclear experiments, and the absence of homonuclear J-coupling in the detected dimension can lead to sharper lines. A 40% enhancement has been reported for some techniques. |
| Resolution | Limited by ¹H dispersion. | High, due to dispersion in the ¹⁵N dimension. | The larger chemical shift range of ¹⁵N effectively separates overlapping proton signals. |
Conclusion
The decision to use an isotopically labeled or unlabeled peptide in an NMR study is a trade-off between the level of structural detail required, the size of the peptide, and the available resources. For small peptides where general conformational information is sought, experiments on unlabeled samples are often sufficient and economical. However, for larger peptides, detailed structural elucidation, and studies of intermolecular interactions, the benefits of isotopic labeling—namely, simplified spectra, increased sensitivity, and enhanced resolution—are indispensable. By carefully considering the factors outlined in this guide, researchers can select the most appropriate strategy to achieve their scientific goals.
References
Assessing the Impact of Isotopic Labeling on Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant ways isotopic labeling can influence peptide structure is crucial for the accurate interpretation of experimental data. This guide provides an objective comparison of the structural effects of common isotopic labels (²H, ¹³C, and ¹⁵N) on peptides, supported by experimental data and detailed methodologies.
Isotopic labeling is an indispensable tool in modern structural biology and proteomics, enabling detailed investigations into peptide and protein structure, dynamics, and interactions. While it is often assumed that the substitution of an atom with its heavier isotope is structurally benign, evidence suggests that this modification can induce measurable changes in peptide conformation, from minor alterations in bond lengths and angles to shifts in dynamic equilibria. This guide delves into these effects, offering a comprehensive overview for researchers employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.
The Subtle Influence of a Neutron: How Isotopes Can Alter Peptide Geometry
The primary origin of structural perturbations upon isotopic labeling lies in the change in atomic mass. This seemingly simple substitution alters the vibrational energy of chemical bonds, with heavier isotopes leading to lower zero-point energies. This can, in turn, affect bond lengths, bond angles, and the stability of non-covalent interactions, most notably hydrogen bonds.
Deuterium (²H): The Most Significant Perturber
Deuterium, with double the mass of protium (¹H), exerts the most pronounced structural effects among the common stable isotopes. Its impact is particularly notable in hydrogen bonds, which are fundamental to peptide secondary and tertiary structure.
Key Observations:
-
Hydrogen Bond Geometry: Deuteration of an amide proton (N-H to N-D) can lead to a slight shortening of the N-D bond compared to the N-H bond. This can subsequently alter the length and strength of the hydrogen bond in which it participates.
-
Conformational Equilibria: The energetic stabilization of deuterated hydrogen bonds can shift the conformational equilibrium of flexible peptides, favoring more compact or ordered structures.
-
NMR Chemical Shifts: Deuterium substitution can cause small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the isotope effect, which can be indicative of structural or dynamic alterations.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): More Subtle Effects
The structural impact of ¹³C and ¹⁵N labeling is generally considered to be less significant than that of deuterium, owing to the smaller relative mass increase. However, high-resolution techniques can still detect minor perturbations.
Key Observations:
-
Bond Vibrations: The increased mass of ¹³C and ¹⁵N alters the vibrational frequencies of the peptide backbone, which can be observed using techniques like infrared (IR) spectroscopy.
-
NMR Chemical Shifts: Small isotope effects on the chemical shifts of neighboring nuclei can be detected in high-resolution NMR spectra.
-
Overall Structure: For the most part, the global fold of a peptide is not significantly altered by ¹³C or ¹⁵N substitution. A high-resolution X-ray crystallography study comparing the structures of a 10-kDa β-sheet protein with 20% and 100% ¹³C labeling found the backbone root-mean-square deviation (RMSD) between the two to be slightly below 1.0 Å, indicating a high degree of structural similarity[1].
Quantitative Comparison of Structural Parameters
While a large body of literature qualitatively describes the structural impact of isotopic labeling, direct, high-resolution quantitative comparisons of bond lengths and angles in peptides remain relatively sparse. The following table summarizes findings from a high-resolution X-ray crystallography study on the protein haloalkane dehalogenase, comparing its perdeuterated and hydrogenous forms. Although this is a protein, the data provides valuable insight into the potential effects on peptide substructures.
| Structural Parameter | Hydrogenous (h-XaDHL) | Perdeuterated (d-XaDHL) | Observations |
| Resolution (Å) | 1.53 | 1.55 | High resolution for both structures. |
| Overall Conformation | Similar to d-XaDHL | Similar to h-XaDHL | The global fold is largely conserved. |
| Surface Regions | - | Slightly altered | Differences attributed to different packing environments in the crystal lattice. |
| Hydrophobic Core | More hydrophobic | Less hydrophobic | Perdeuteration appears to decrease the hydrophobicity of the enzyme core. |
| Active Site (Asp124) | Standard conformation | Displaced and rotated | A significant conformational change was observed in the active site of the deuterated enzyme. |
Table 1: Comparison of structural parameters of hydrogenous and perdeuterated haloalkane dehalogenase from X-ray crystallography data[2].
Visualizing the Workflow: From Labeled Peptide to Structural Insights
The following diagrams illustrate the typical experimental workflows for assessing the structure of isotopically labeled peptides using NMR, X-ray crystallography, and mass spectrometry.
References
Unraveling Proteome Dynamics: A Comparative Guide to Quantitative Proteomics Using Fmoc-Gly-OH-¹³C₂,¹⁵N
For researchers, scientists, and drug development professionals seeking precise and accurate methods for protein quantification, this guide provides a comprehensive overview of N-terminal labeling using Fmoc-Gly-OH-¹³C₂,¹⁵N. Due to a lack of direct comparative studies in the published literature, this guide focuses on the principles of the technique and provides a framework for its application, alongside a conceptual comparison with established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT).
Introduction to N-Terminal Labeling with Fmoc-Gly-OH-¹³C₂,¹⁵N
Fmoc-Gly-OH-¹³C₂,¹⁵N is a stable isotope-labeled amino acid derivative used for the chemical labeling of protein N-termini.[1][2] This technique offers an alternative to metabolic labeling methods and can be applied to a wide range of biological samples. The core principle involves the covalent attachment of the isotopically heavy Fmoc-glycine to the free alpha-amino group at the N-terminus of proteins. This allows for the differentiation and relative quantification of proteins from different samples by mass spectrometry (MS). The ¹³C and ¹⁵N isotopes introduce a specific mass shift, enabling the distinction between 'light' (unlabeled) and 'heavy' (labeled) peptides during MS analysis.[1][2][3]
Experimental Workflow and Methodologies
Hypothetical Experimental Workflow
Caption: A generalized workflow for quantitative proteomics using N-terminal labeling.
Detailed Methodologies:
1. Protein Extraction and Quantification:
-
Lyse cells or tissues using a suitable buffer to extract total protein.
-
Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).
2. N-terminal Labeling:
-
Control Sample ('Light'): The control protein sample is typically left unlabeled or derivatized with a 'light' version of the labeling reagent if available.
-
Experimental Sample ('Heavy'): The experimental protein sample is reacted with Fmoc-Gly-OH-¹³C₂,¹⁵N. The reaction is typically carried out in a buffer that facilitates the reaction with primary amines (e.g., bicarbonate or borate buffer, pH 8-9) for a defined period at room temperature.
-
Quench the labeling reaction using a reagent like Tris or glycine.
3. Sample Combination and Protein Digestion:
-
Combine the 'light' and 'heavy' labeled protein samples in a 1:1 ratio.
-
Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
4. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides with a specific mass difference corresponding to the isotopic label.
5. Data Analysis:
-
Process the raw MS data using software capable of identifying and quantifying isotope-labeled peptides.
-
The ratio of the peak intensities for the 'heavy' and 'light' peptide pairs reflects the relative abundance of the corresponding protein in the experimental versus the control sample.
Comparative Analysis with Alternative Methods
A direct experimental comparison of accuracy is not available in the reviewed literature. However, a qualitative comparison based on the principles of each technique can be made.
| Feature | Fmoc-Gly-OH-¹³C₂,¹⁵N (N-terminal Labeling) | SILAC (Metabolic Labeling) | iTRAQ/TMT (Isobaric Labeling) |
| Principle | Chemical labeling of N-termini. | Metabolic incorporation of stable isotope-labeled amino acids. | Chemical labeling of primary amines with isobaric tags. |
| Sample Type | Applicable to virtually all protein samples, including tissues and body fluids. | Primarily for cultured cells that can incorporate the labeled amino acids. | Applicable to virtually all protein samples. |
| Accuracy | Potentially high, as samples are mixed after labeling but before digestion. Variability can be introduced during protein extraction and labeling. | Considered highly accurate as samples are mixed at the cell stage, minimizing downstream quantitative errors. | Generally good, but can be affected by co-isolation of interfering ions, leading to ratio compression. |
| Multiplexing | Typically limited to 2-plex or 3-plex experiments. | Typically 2-plex or 3-plex, with some variations allowing for higher multiplexing. | High multiplexing capabilities (up to 18-plex), allowing for more simultaneous comparisons. |
| Complexity | Moderately complex, requiring chemical derivatization steps. | Relatively simple to implement for cell culture, but requires complete incorporation of the label. | Multi-step chemical labeling process. |
| Cost | Cost of the isotopically labeled reagent. | Cost of labeled amino acids and specialized cell culture media. | Cost of the isobaric labeling kits, which can be high for high-plex experiments. |
Visualization of a Relevant Signaling Pathway
To illustrate the application of quantitative proteomics, the following diagram depicts a simplified representation of the PI3K/Akt signaling pathway, which is frequently studied in the context of drug development. Changes in the abundance of proteins within this pathway could be quantified using methods like N-terminal labeling.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Conclusion
N-terminal labeling with Fmoc-Gly-OH-¹³C₂,¹⁵N presents a viable, chemical-based strategy for quantitative proteomics, particularly for samples not amenable to metabolic labeling. While direct, data-driven comparisons of its accuracy against methods like SILAC and iTRAQ/TMT are currently lacking in the scientific literature, its fundamental principles suggest it can be a valuable tool for relative protein quantification. Researchers should carefully consider the nature of their samples, experimental goals, and available resources when choosing the most appropriate quantitative proteomics workflow. Further studies are warranted to rigorously benchmark the performance of Fmoc-Gly-OH-¹³C₂,¹⁵N against other established techniques.
References
A Researcher's Guide to Quantitative Proteomics: Benchmarking Fmoc-Gly-OH-¹³C₂,¹⁵N Against In Vivo and In Vitro Labeling Methods
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is critical for unraveling complex biological processes and advancing therapeutic discovery. Stable isotope labeling, coupled with mass spectrometry, stands as a cornerstone for precise and robust proteomic analysis. This guide provides an objective comparison of quantitative strategies employing synthetically derived labeled peptides, using Fmoc-Gly-OH-¹³C₂,¹⁵N as a key reagent, against prevalent global labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical isobaric tagging (iTRAQ/TMT).
The selection of a quantitative proteomics strategy is a critical decision in experimental design, with each method presenting a unique set of advantages and limitations. The primary distinction lies in the stage at which the isotopic label is introduced: in vivo metabolic labeling (SILAC), post-lysis chemical labeling of all peptides (iTRAQ/TMT), or the use of pre-synthesized, isotopically labeled peptide standards. Fmoc-Gly-OH-¹³C₂,¹⁵N is a high-purity, dual-labeled amino acid derivative specifically designed for the synthesis of such internal standards.[1]
Performance Comparison of Quantitative Proteomics Strategies
The choice between these methodologies hinges on factors such as the biological system under investigation, the desired level of multiplexing, quantitative accuracy, and cost. While direct head-to-head comparisons of synthetic peptide standards against global labeling methods are not abundant in literature, a clear understanding of their individual performance characteristics allows for an informed decision.
| Parameter | Fmoc-Gly-OH-¹³C₂,¹⁵N (Synthetic Peptides) | SILAC (Metabolic Labeling) | iTRAQ/TMT (Isobaric Chemical Labeling) |
| Principle | Introduction of a known quantity of a heavy isotope-labeled synthetic peptide as an internal standard for a specific target peptide. | In vivo incorporation of "heavy" amino acids into proteins during cell culture.[2][3] | Chemical labeling of primary amines on peptides with isobaric tags after protein digestion.[4][5] |
| Quantification | Absolute or relative quantification based on the ratio of the endogenous "light" peptide to the "heavy" synthetic standard. | Relative quantification based on the ratio of "heavy" to "light" peptide peak intensities in the MS1 scan. | Relative quantification based on the intensity of reporter ions in the MS/MS or MS3 spectrum. |
| Accuracy | High accuracy for absolute quantification of specific target proteins. | High accuracy and precision due to early-stage sample mixing, minimizing sample handling variability. | Generally good accuracy, but can be affected by ratio compression due to co-isolation of precursor ions. |
| Precision | High precision, as the standard is introduced at a defined concentration. | High precision and reproducibility. | Good precision, but can be lower than SILAC due to later-stage sample mixing. |
| Applicability | Applicable to any sample type, including tissues and clinical samples where metabolic labeling is not feasible. | Primarily limited to actively dividing cells in culture that can incorporate the labeled amino acids. | Broadly applicable to a wide range of sample types, including cell lysates, tissues, and biofluids. |
| Multiplexing | Not inherently multiplexed, quantification is for one peptide at a time per standard. | Typically 2-plex or 3-plex experiments. | High multiplexing capability (up to 18-plex with TMTpro), allowing for higher throughput. |
| Coverage | Targeted, provides quantification for a pre-selected set of proteins. | Global, provides relative quantification for a large portion of the proteome. | Global, provides relative quantification for a large portion of the proteome. |
| Cost | Can be costly for quantifying a large number of proteins due to the synthesis of multiple labeled peptides. | Can be expensive, especially for labeling small mammals. | Reagent costs can be significant, particularly for higher-plex experiments. |
Experimental Methodologies
Detailed and reproducible protocols are fundamental to successful quantitative proteomics. Below are outlines of the key experimental steps for each of the compared labeling strategies.
Absolute Quantification using Synthetic Peptides (AQUA) with Fmoc-Gly-OH-¹³C₂,¹⁵N
This targeted approach relies on the chemical synthesis of a stable isotope-labeled peptide that is identical in sequence to a tryptic peptide from the protein of interest.
Experimental Protocol:
-
Target Peptide Selection: Identify a unique, proteotypic peptide for the target protein that exhibits good ionization efficiency and fragmentation characteristics.
-
Stable Isotope-Labeled Peptide Synthesis:
-
Synthesize the target peptide using solid-phase peptide synthesis (SPPS).
-
Incorporate Fmoc-Gly-OH-¹³C₂,¹⁵N or other labeled amino acids at specific positions to introduce a defined mass shift. The Fmoc protecting group is stable under acidic conditions used for cleavage of other protecting groups but can be removed with a mild base like piperidine.
-
Purify the synthetic peptide to a high degree using techniques like HPLC.
-
Accurately quantify the concentration of the purified labeled peptide.
-
-
Sample Preparation:
-
Lyse the biological sample and quantify the total protein concentration.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Spiking of Internal Standard: Add a precisely known amount of the heavy synthetic peptide to the digested sample.
-
LC-MS/MS Analysis: Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the endogenous "light" peptide by comparing its peak area to that of the co-eluting "heavy" internal standard.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
SILAC is a metabolic labeling approach that provides high accuracy for relative quantification in cultured cells.
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
Culture a second population of cells in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five doublings.
-
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Sample Mixing: Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" cell lysates. This early mixing step is a key advantage of SILAC, as it minimizes variability from subsequent sample processing.
-
Protein Digestion: Digest the combined protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify peptide pairs that are chemically identical but differ in mass due to the isotopic labels. The ratio of their signal intensities in the MS1 scan reflects the relative abundance of the protein in the two samples.
iTRAQ/TMT (Isobaric Tagging for Relative and Absolute Quantitation/Tandem Mass Tags)
iTRAQ and TMT are chemical labeling methods that allow for the simultaneous quantification of peptides from multiple samples.
Experimental Protocol:
-
Sample Preparation and Digestion:
-
Extract proteins from each sample individually.
-
Digest the proteins from each sample into peptides using trypsin.
-
-
Isobaric Labeling: Label the peptides from each sample with a different isobaric tag. These tags have the same total mass but produce unique reporter ions upon fragmentation.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional): To increase proteome coverage, the mixed sample can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS. The instrument is programmed to isolate and fragment the precursor ions.
-
Data Analysis: In the MS/MS spectrum, the relative abundance of the proteins in the different samples is determined by the relative intensities of the low-mass reporter ions.
Visualizing the Workflows
To further clarify the distinct processes of these labeling strategies, the following diagrams illustrate the experimental workflows.
References
- 1. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
Confirming Peptide Sequences: A Comparative Guide to MS/MS with Labeled Glycine
For researchers, scientists, and drug development professionals, confirming the precise amino acid sequence of a peptide is a critical step in ensuring the identity, purity, and function of a therapeutic or research compound. While mass spectrometry (MS) has become the gold standard for peptide analysis, the use of stable isotope-labeled amino acids, such as ¹³C- or ¹⁵N-labeled glycine, within the peptide sequence offers a robust method for unambiguous confirmation and quantification. This guide provides a comprehensive comparison of MS/MS analysis of peptides containing labeled glycine against alternative sequencing techniques, supported by experimental data and detailed protocols.
This guide will delve into the specifics of using isotopically labeled glycine for peptide sequence confirmation via tandem mass spectrometry (MS/MS) and compare its performance with two primary alternatives: standard MS/MS of unlabeled peptides and the classical Edman degradation method.
The Power of an Internal Standard: Labeled Glycine in MS/MS
Incorporating a stable isotope-labeled glycine into a peptide sequence provides a distinct mass shift that acts as an internal reference point during MS/MS analysis. This known mass difference simplifies spectral interpretation, enhances confidence in sequence assignment, and allows for accurate quantification. The predictable fragmentation pattern of the labeled peptide alongside its unlabeled counterpart provides an extra layer of validation that is particularly valuable in complex biological matrices or when analyzing novel peptides.
Comparative Analysis of Peptide Sequencing Methods
The following table summarizes the key performance metrics for confirming a peptide sequence using MS/MS with labeled glycine, standard MS/MS of an unlabeled peptide, and Edman degradation.
| Feature | MS/MS with Labeled Glycine | Standard MS/MS (Unlabeled) | Edman Degradation |
| Principle | Fragmentation of a peptide with a known mass-shifted amino acid. | Fragmentation of a native peptide. | Sequential chemical cleavage of N-terminal amino acids. |
| Sequence Coverage | High (typically >90%) | High (typically >90%) | Low (typically 10-30 residues)[1] |
| Confidence in Sequence | Very High | High | High (for determined residues) |
| Signal-to-Noise (S/N) Ratio | Improved for fragment ions containing the label. | Variable, can be challenging for low-abundance peptides.[2][3] | Not Applicable |
| Quantitative Accuracy | High | Moderate (Label-free) | Not inherently quantitative |
| Throughput | High | High | Low |
| Sample Requirement | Low (picomole to femtomole) | Low (picomole to femtomole) | High (picomole to nanomole) |
| Post-TranslationalModification (PTM) Analysis | Yes | Yes | No |
Experimental Workflow and Data Interpretation
The process of confirming a peptide sequence using a labeled glycine involves peptide synthesis, purification, MS/MS analysis, and data interpretation. The stable isotope label provides a clear signature in the mass spectrum.
In the MS1 spectrum, the labeled and unlabeled peptides will appear as a pair of ions separated by the mass difference of the incorporated isotope(s). Upon fragmentation in MS/MS, the resulting b- and y-ion series containing the labeled glycine will also show this characteristic mass shift, providing definitive evidence for the sequence.
Comparison of Methodologies
The choice of method for peptide sequence confirmation depends on the specific research question, sample complexity, and available instrumentation.
References
- 1. Confidence assignment for mass spectrometry based peptide identifications via the extreme value distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity Analysis of Fmoc-Gly-OH-¹³C₂,¹⁵N
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, metabolic tracing, and structural biology, the isotopic purity of labeled compounds is of paramount importance.[1][] Fmoc-Gly-OH-¹³C₂,¹⁵N, a stable isotope-labeled derivative of glycine, is a critical reagent in solid-phase peptide synthesis for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[3][4] Its utility hinges on the precise and accurate incorporation of ¹³C and ¹⁵N isotopes, as high isotopic enrichment is crucial for minimizing analytical interference and ensuring the reliability of quantitative data.[5]
This guide provides an objective comparison of the primary analytical methods for assessing the isotopic purity of Fmoc-Gly-OH-¹³C₂,¹⁵N, complete with supporting experimental protocols and data presentation.
Overview of Analytical Techniques
The two principal methods for determining the isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages, and the selection often depends on the specific analytical requirements, such as the need for positional information, sensitivity, and sample throughput. Combining multiple analytical techniques can provide more comprehensive data.
-
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z), making it exceptionally sensitive for determining the isotopic distribution within a molecule. High-Resolution Mass Spectrometry (HRMS) can precisely measure the mass of the labeled compound, confirming the incorporation of the stable isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive method that provides detailed information about molecular structure. It can directly quantify the abundance of ¹³C and ¹⁵N at specific atomic positions, offering unambiguous confirmation of the labeling pattern.
Comparison of Analytical Methods
The choice between MS and NMR for isotopic purity assessment involves a trade-off between sensitivity, structural detail, and experimental complexity.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio of ions. | Measures the magnetic properties of atomic nuclei. |
| Sensitivity | Very high (picomole to femtomole range). | Lower (micromole to millimole range). |
| Positional Information | Inferred from mass shifts; fragmentation can provide some data. | Direct and unambiguous determination of isotope position. |
| Quantification | Relative abundance based on ion intensities. | Direct quantification based on signal integration. |
| Sample State | Liquid or solid (requires ionization). | Solution (requires dissolution in deuterated solvent). |
| Sample Throughput | Generally higher. | Generally lower due to longer acquisition times. |
| Key Advantage | Superior sensitivity for detecting low-level isotopic impurities. | Unrivaled detail on molecular structure and label position. |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results.
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N.
-
Sample Preparation:
-
Accurately weigh and dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 10 µg/mL.
-
Prepare a similar solution of non-labeled Fmoc-Gly-OH as a reference standard.
-
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to elute the compound.
-
-
Mass Spectrometric Analysis:
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Perform a full scan analysis over a mass range that includes the expected m/z values for the unlabeled, partially labeled, and fully labeled compound (e.g., m/z 298 to 305).
-
The theoretical [M+H]⁺ for unlabeled Fmoc-Gly-OH is m/z 298.29, while for Fmoc-Gly-OH-¹³C₂,¹⁵N it is m/z 301.28.
-
-
Data Processing and Purity Calculation:
-
Extract the ion chromatograms for the labeled and unlabeled species.
-
Integrate the peak areas for the monoisotopic peaks of the labeled ([M+H]⁺ ≈ 301.3) and unlabeled ([M+H]⁺ ≈ 298.3) compounds.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100
-
This protocol details the use of ¹³C NMR to directly quantify isotopic enrichment.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Fmoc-Gly-OH-¹³C₂,¹⁵N (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.
-
Use a high number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply baseline correction and phase correction.
-
-
Purity Calculation:
-
Identify the signals corresponding to the two ¹³C-labeled glycine carbons.
-
Identify a signal from a natural abundance carbon in the Fmoc group that is well-resolved and not expected to be labeled.
-
The isotopic purity is calculated by comparing the integral of the enriched glycine carbon signals to the integral of the natural abundance Fmoc carbon signal, accounting for the natural 1.1% abundance of ¹³C.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflow and decision-making logic provide a clear visual summary.
Caption: Workflow for Isotopic Purity Analysis.
References
A Comparative Guide to the Application of Fmoc-Gly-OH-¹³C₂,¹⁵N in Quantitative Proteomics and Structural Biology
For researchers, scientists, and drug development professionals, the precise quantification of proteins and the detailed analysis of their structure are paramount. Stable isotope labeling has emerged as a powerful tool in these endeavors. This guide provides a comprehensive review of the applications of Fmoc-Gly-OH-¹³C₂,¹⁵N, a stable isotope-labeled amino acid, and compares its utility with other common techniques in the field.
Fmoc-Gly-OH-¹³C₂,¹⁵N is a derivative of the amino acid glycine, where the two carbon atoms and the nitrogen atom are replaced with their heavier, stable isotopes, ¹³C and ¹⁵N, respectively. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. This isotopic labeling does not alter the chemical properties of the resulting peptide, but it does provide a distinct mass signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The primary applications of Fmoc-Gly-OH-¹³C₂,¹⁵N lie in its use for synthesizing stable isotope-labeled (SIL) peptides. These SIL peptides serve as ideal internal standards for the accurate quantification of proteins and peptides in complex biological samples by mass spectrometry.[2][3] They are also invaluable for structural studies of peptides and proteins by NMR.
Comparison of Quantitative Proteomics Strategies
Several methods are employed for quantitative proteomics, each with its own set of advantages and disadvantages. The use of synthetic SIL peptides, often incorporating amino acids like Fmoc-Gly-OH-¹³C₂,¹⁵N, is a prevalent approach. Here, we compare it with another widely used method, Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
| Feature | Synthetic SIL Peptides (e.g., using Fmoc-Gly-OH-¹³C₂,¹⁵N) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Principle | Chemically synthesized peptides with incorporated stable isotopes are spiked into a sample as internal standards.[2][3] | Cells are metabolically labeled by growing them in media containing "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine). |
| Applicability | Applicable to any sample type, including tissues and clinical samples. | Primarily limited to cell culture systems that can be metabolically labeled. |
| Precision | Can offer high precision, and in some studies, has shown slightly better precision than the SILAC method. | Generally provides high precision as labeling is incorporated during protein synthesis. |
| Accuracy | Accuracy depends on the careful quantification of the synthetic peptide standard. | Can be highly accurate, as the "heavy" and "light" proteins are treated identically throughout the experimental workflow. |
| Coverage | Targeted approach, focusing on the quantification of specific, pre-selected proteins. | Global, untargeted approach, allowing for the quantification of thousands of proteins simultaneously. |
| Cost | The cost is associated with the synthesis of each labeled peptide. | The primary cost is the specialized cell culture media containing the heavy amino acids. |
| Workflow Complexity | Requires the careful selection, synthesis, and purification of target peptides. | Requires cell culture expertise and the ability to achieve complete metabolic labeling. |
Experimental Protocols
Synthesis of a ¹³C₂,¹⁵N-Glycine Labeled Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-Gly-OH-¹³C₂,¹⁵N into a peptide sequence using a microwave-assisted SPPS method.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Gly-OH-¹³C₂,¹⁵N
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., DIC, Oxyma)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Peptide synthesizer (manual or automated, microwave-assisted is recommended for efficiency)
Procedure:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using the deprotection solution.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (in this case, Fmoc-Gly-OH-¹³C₂,¹⁵N) is activated with coupling reagents and coupled to the deprotected resin.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The Fmoc group is removed from the N-terminal amino acid.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The identity and purity of the labeled peptide are confirmed by mass spectrometry.
A more detailed microwave-assisted SPPS protocol using a related compound, Fmoc-¹⁵N-Gly-preloaded resin, involves swelling the resin, followed by cycles of microwave-supported Fmoc-deprotection and amino acid coupling. For standard Fmoc-SPPS, Fmoc-amino acids are typically incorporated using coupling reagents like DIC and OxymaPure in DMF.
Quantitative Mass Spectrometry using a ¹³C₂,¹⁵N-Glycine Labeled Peptide Standard
Objective: To quantify a target protein in a complex biological sample (e.g., cell lysate, plasma).
Procedure:
-
Sample Preparation: The biological sample is processed to extract the proteins.
-
Spiking of Internal Standard: A known amount of the purified ¹³C₂,¹⁵N-Glycine labeled peptide (corresponding to a tryptic peptide of the target protein) is added to the protein extract.
-
Proteolytic Digestion: The protein mixture is digested with an enzyme, typically trypsin, to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the native ("light") peptide from the target protein and the spiked-in "heavy" labeled peptide standard.
-
Quantification: The amount of the target protein is determined by comparing the peak areas of the light and heavy peptides.
Visualizing the Workflow
The following diagrams illustrate the general workflows for quantitative proteomics using synthetic labeled peptides and SILAC.
References
Safety Operating Guide
Proper Disposal of Fmoc-Gly-OH-13C2,15N: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of Fmoc-Gly-OH-13C2,15N, a non-hazardous, isotopically labeled amino acid commonly used in solid-phase peptide synthesis. The following protocols are designed to ensure safety and compliance with general laboratory standards. However, it is imperative to consult and adhere to your institution's specific waste management policies and local regulations.
Chemical and Safety Data Summary
While this compound is not classified as a hazardous substance, proper laboratory conduct requires careful handling and disposal. The stable, non-radioactive isotopes ¹³C and ¹⁵N do not pose a radiological threat. The safety profile is comparable to its non-labeled counterpart, Fmoc-Gly-OH.
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N | Sigma-Aldrich |
| CAS Number | 285978-13-4 | Cambridge Isotope Laboratories, Inc. |
| Molecular Formula | C₁₅¹³C₂H₁₅¹⁵NO₄ | Anaspec |
| Appearance | White to off-white solid | N/A |
| Hazards | Not classified as hazardous. May cause mild respiratory or skin irritation upon prolonged exposure. | ECHEMI |
| Toxicity | The product itself and its degradation products are not considered toxic. | AAPPTec |
Standard Disposal Procedures
Given its non-hazardous nature, this compound can typically be disposed of as general laboratory waste, provided it is not mixed with hazardous materials.[1][2][3] Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs.[3]
Step-by-Step Disposal Guide:
-
Initial Assessment: Confirm that the this compound waste is not contaminated with any hazardous solvents, reagents, or other regulated materials. If it is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.
-
Solid Waste Disposal:
-
Collect un-contaminated, solid this compound waste in a designated, clearly labeled container for non-hazardous solid waste.
-
This container can typically be disposed of in the regular laboratory trash.[1]
-
Ensure the container is sealed before placing it in the general waste stream.
-
-
Aqueous Solutions (Non-Hazardous):
-
Small quantities of aqueous solutions containing only this compound and water may be permissible for drain disposal, followed by flushing with a copious amount of water.
-
Crucially, verify this practice is in accordance with your institution's and local wastewater regulations before proceeding.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be disposed of according to the guidelines for the solvent used. If a non-hazardous solvent was used, the rinsate can likely be drain-disposed.
-
Deface or remove the original label from the empty container before placing it in the appropriate recycling or general waste bin.
-
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Understanding the workflow is crucial for identifying waste streams.
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.
Disposal Logistics and Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of waste generated during the use of this compound.
Caption: Decision pathway for the disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-Gly-OH-13C2,15N
Essential Safety and Handling Guide for Fmoc-Gly-OH-13C2,15N
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this isotopically labeled amino acid derivative.
This compound is a stable, non-radioactive, isotopically labeled version of Fmoc-Glycine.[1][2] While the Safety Data Sheet (SDS) for the standard, non-labeled Fmoc-Glycine indicates that the compound is not classified as hazardous, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential chemical exposure.[4] The minimum required PPE for handling this compound in both solid and solution form is outlined below. A hazard assessment should always be conducted to determine if additional protection is necessary for a specific procedure.[5]
| PPE Item | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Face shield (if splash hazard is high). | Provides additional protection for the face when handling larger quantities or solutions. | |
| Hand Protection | Disposable nitrile gloves. | Protects skin from incidental contact. For prolonged contact, consult glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills and contamination. |
| Closed-toe shoes and long pants. | Provides basic body and foot protection in a laboratory setting. | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | A respirator may be necessary if engineering controls are insufficient to control dust or aerosols. Use must comply with a formal respiratory protection program. |
Operational and Disposal Plan
Following a structured plan for handling and disposal minimizes risks and ensures procedural consistency.
Experimental Protocol: Handling Procedures
1. Handling Solid this compound:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Identify the location of the nearest safety shower and eyewash station.
-
Engineering Controls: Weigh and handle the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.
-
Weighing and Transfer:
-
Don all required PPE as specified in the table above.
-
Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or reaction vessel.
-
Avoid creating dust. If dust is generated, allow it to settle within the enclosure before proceeding.
-
Close the primary container tightly after use.
-
-
Spill Cleanup (Solid):
-
In case of a small spill, gently sweep up the solid material using a brush and dustpan, avoiding dust generation.
-
Place the collected material into a sealed container labeled for chemical waste.
-
Clean the spill area with an appropriate solvent (e.g., water, followed by a detergent solution).
-
2. Handling this compound in Solution:
-
Preparation: The process of dissolving the compound and any subsequent handling of the solution should be performed in a chemical fume hood.
-
Dissolving the Compound:
-
Add the pre-weighed solid to the desired reaction vessel inside the fume hood.
-
Slowly add the solvent (e.g., Dimethylformamide - DMF) to the solid, stirring gently to facilitate dissolution.
-
Be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.
-
-
Handling and Transfer:
-
Use appropriate glassware and pipetting devices for transfers.
-
Keep all containers sealed when not in use to prevent vapor release.
-
-
Spill Cleanup (Liquid):
-
For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the contaminated absorbent material into a sealed container for chemical waste.
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.
-
Solid Waste:
-
Place excess solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) into a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including reaction mixtures and rinse solutions, in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix incompatible waste streams. Waste from Fmoc deprotection, which often contains piperidine, should be collected in a separate, appropriately labeled container.
-
-
Container Disposal:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Collect the rinseate as hazardous liquid waste.
-
Once clean, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.
-
Process Workflow Diagram
The following diagram illustrates the key steps and decision points in the handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
